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  • Product: Ethyl octahydro-2H-quinolizine-3-carboxylate
  • CAS: 19728-76-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl Octahydro-2H-Quinolizine-3-Carboxylate (CAS 76211-05-7)

The Quinolizidine Scaffold: A Stereochemically Rich Platform for Medicinal Chemistry [1][2] Executive Summary Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) represents a critical structural motif in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

The Quinolizidine Scaffold: A Stereochemically Rich Platform for Medicinal Chemistry [1][2]

Executive Summary

Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) represents a critical structural motif in the synthesis of quinolizidine alkaloids and synthetic pharmaceutical agents.[1][2][3] Characterized by its bicyclic, nitrogen-bridgehead architecture, this compound serves as a versatile stereochemical scaffold.[1][2] Unlike flat aromatic heterocycles, the octahydroquinolizine core offers a distinct three-dimensional vector space (Fsp3 richness), making it invaluable for fragment-based drug discovery (FBDD) targeting GPCRs and ion channels.[1][2] This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this compound, emphasizing its role as a precursor to lupinine analogs and pharmacological probes.[1][2]

Chemical Architecture & Stereochemical Dynamics[1][2]

The defining feature of CAS 76211-05-7 is the quinolizidine core (octahydro-2H-quinolizine).[1][2][4] This bicyclic system consists of two fused six-membered rings sharing a nitrogen atom at the bridgehead.[1][2]

1.1 Structural Parameters
  • Molecular Formula: C₁₂H₂₁NO₂[1][2][3][5]

  • Molecular Weight: 211.30 g/mol [1][2][5][6]

  • Core Geometry: Bicyclic [4.4.0] system.[1][2]

  • Key Functional Group: Ethyl ester at the C3 position (providing a handle for nucleophilic acyl substitution or reduction).[1][2]

1.2 Conformational Analysis (The Trans-Cis Equilibrium)

The biological activity of quinolizidine derivatives is dictated by the stereochemistry of the ring fusion.[1][2] The bridgehead nitrogen possesses a lone pair that can undergo inversion.[1][2]

  • Trans-Fused: The thermodynamically stable conformer where the lone pair is anti-periplanar to the C-C bridge bonds.[1][2] This mimics the trans-decalin system, providing a rigid, extended scaffold.[1][2]

  • Cis-Fused: Less stable but accessible, often required for binding to specific receptor pockets that demand a "bent" conformation.[1][2]

The presence of the ethoxycarbonyl group at C3 introduces an additional chiral center, creating potential diastereomers (e.g., 3R,9aR vs 3S,9aR).[1][2]

Synthetic Methodologies

The synthesis of CAS 76211-05-7 typically follows two primary retrosynthetic disconnections: catalytic hydrogenation of heteroaromatic precursors or cyclization of acyclic diesters.[1][2]

2.1 Protocol A: Catalytic Hydrogenation (The Aromatic Reduction Route)

This method is preferred for scale-up due to the availability of quinolizine or pyridine-acrylic precursors.[1][2]

Reaction Logic: The reduction of the aromatic pyridine ring and the simultaneous saturation of the second ring is achieved using high-pressure hydrogenation.[1][2] Platinum (IV) oxide (Adams' catalyst) is the standard choice to ensure complete saturation without hydrogenolysis of the ester.[1][2]

Step-by-Step Workflow:

  • Precursor Preparation: Condensation of ethyl 2-pyridylacetate with ethyl acrylate (via Michael addition) followed by Dieckmann cyclization and decarboxylation yields the keto-quinolizine intermediate.[1][2]

  • Hydrogenation:

    • Solvent: Glacial Acetic Acid (promotes protonation of N, facilitating reduction).[1][2]

    • Catalyst: PtO₂ (5 mol%).[1][2]

    • Conditions: 50 psi H₂, 25°C, 12 hours.

  • Workup: Filtration through Celite to remove catalyst. Neutralization of the filtrate with NaHCO₃ (aq) to liberate the free base.[1][2]

  • Purification: Vacuum distillation (bp ~110-115°C at 0.5 mmHg) or column chromatography (SiO₂, Hexane/EtOAc gradient).

2.2 Protocol B: The Dieckmann Cyclization Strategy

Used when specific stereocontrol at C3 is required prior to ring closure.[1][2]

Workflow Visualization (DOT):

SynthesisPath Precursor Piperidine Diester (Open Chain) Base NaOEt / EtOH (Dieckmann Condensation) Precursor->Base Cyclization Intermediate Bicyclic Keto-Ester Base->Intermediate Ring Closure Reduction NaBH4 Reduction & Elimination Intermediate->Reduction Deoxygenation Product Ethyl Octahydro-2H- quinolizine-3-carboxylate (CAS 76211-05-7) Reduction->Product Final Target

Figure 1: Synthetic pathway via Dieckmann Condensation, allowing for ring construction from piperidine precursors.[1][2]

Medicinal Chemistry Applications

CAS 76211-05-7 is not typically the final drug but a high-value intermediate .[1][2] Its value lies in the "handle" (ester group) and the "scaffold" (quinolizidine ring).[1][2]

3.1 Pharmacophore Mapping

The quinolizidine ring mimics the structure of Lupin alkaloids (e.g., Lupinine, Sparteine).[1][2]

  • Target Class: Acetylcholine Receptors (nAChR), Sodium Channels, and specific GPCRs.[1][2]

  • Mechanism: The protonated bridgehead nitrogen at physiological pH (pKa ~9.[1][2]0) acts as a cation anchor, interacting with aspartate residues in receptor binding pockets.[1][2]

3.2 Derivatization Strategies (SAR Expansion)

Researchers utilize the ethyl ester to generate libraries:

  • Reduction: LiAlH₄ reduction yields the primary alcohol (Lupinine analog), which can be coupled to aryl acids to create local anesthetics.[1][2]

  • Amidation: Reaction with primary amines creates rigid amides, often investigated for anti-arrhythmic activity (Class I anti-arrhythmics).[1][2]

  • Chiral Resolution: Resolving the racemic ester into pure enantiomers allows for probing the stereospecificity of receptor binding sites.[1][2]

Table 1: Functional Transformations of CAS 76211-05-7

Reaction TypeReagentProduct ClassPotential Application
Reduction LiAlH₄ / THF3-Hydroxymethyl-quinolizidineLupinine analogs (Antimicrobial)
Amidation R-NH₂ / TBTUQuinolizidine-3-carboxamideAnti-arrhythmic / Na+ Channel Blockers
Hydrolysis LiOH / MeOHQuinolizidine-3-carboxylic acidZwitterionic building blocks
Alkylation R-X (at Nitrogen)Quaternary Ammonium SaltNeuromuscular blocking agents
Analytical Validation & Quality Control

To ensure the integrity of the material for biological testing, the following analytical parameters must be met.

4.1 NMR Characterization (Self-Validating)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the triplet at ~1.25 ppm (methyl of ethyl ester).[1][2]

    • Look for the quartet at ~4.15 ppm (methylene of ethyl ester).[1][2]

    • Diagnostic Signal: The bridgehead protons (9a-H) typically appear as broad multiplets around 1.8–2.2 ppm.[1][2] The chemical shift of these protons is sensitive to the cis/trans ring fusion.[1][2]

  • ¹³C NMR:

    • Carbonyl carbon signal at ~174 ppm.[1][2]

    • Bridgehead carbons (C-N) appear downfield (~55-65 ppm).[1][2]

4.2 Mass Spectrometry[1][2]
  • Method: LC-MS (ESI+).[1][2]

  • Expected Ion: [M+H]⁺ = 212.3 m/z.[1][2]

  • Fragmentation Pattern: Loss of the ethoxy group (M-45) is a common fragmentation pathway.[1][2]

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).[1][2]

  • Storage: The ester is stable, but the tertiary amine is susceptible to N-oxidation over time.[1][2] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Solubility: Highly soluble in organic solvents (DCM, MeOH, EtOAc).[1][2] Sparingly soluble in water unless protonated (forms HCl salt).[1][2]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 12519345, Ethyl octahydro-2H-quinolizine-3-carboxylate. Retrieved January 29, 2026, from [Link]

  • Reilly, L. W., Nelson, R. B., & Gribble, G. W. (2018).[1][2] Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine. Organic Preparations and Procedures International. Retrieved January 29, 2026, from [Link][1][2]

  • Saji, S. M. (2025).[1][2][7] Quinoline and its derivatives: A comprehensive review. International Journal of Pharmaceutical Sciences. Retrieved January 29, 2026, from [Link][1][2]

Sources

Exploratory

Technical Guide: The Ethyl Octahydro-2H-quinolizine-3-carboxylate Scaffold

Executive Summary Ethyl octahydro-2H-quinolizine-3-carboxylate represents a critical functionalized derivative of the quinolizidine (1-azabicyclo[4.4.0]decane) class.[1] This bicyclic heterocycle serves as the pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl octahydro-2H-quinolizine-3-carboxylate represents a critical functionalized derivative of the quinolizidine (1-azabicyclo[4.4.0]decane) class.[1] This bicyclic heterocycle serves as the pharmacophore for a vast array of lupine alkaloids and synthetic pharmaceutical agents.[1] This guide provides a rigorous technical analysis of the molecule, moving beyond simple nomenclature to explore the thermodynamic drivers of its stereochemistry, the causality behind its synthetic protocols, and its utility in drug discovery.[1]

Structural Identity & Nomenclature

To work effectively with this molecule, one must first deconstruct its nomenclature, which bridges historical trivial names with systematic IUPAC conventions.[1]

The Name Deconstructed

The name Ethyl octahydro-2H-quinolizine-3-carboxylate encodes specific structural directives:

ComponentTechnical Signification
Ethyl ...[1][2][3][4][5] carboxylate Indicates an ester functionality (–COOCH₂CH₃).[1]
Quinolizine The parent heterocyclic system consisting of two fused six-membered rings sharing a bridgehead nitrogen.[1]
Octahydro Signifies complete saturation of the aromatic/unsaturated quinolizine precursor.[1] This transforms the planar, aromatic system into a flexible, bicyclic aliphatic amine (quinolizidine).[1]
2H Indicated hydrogen saturation at the 2-position, historically used to distinguish isomers in the unsaturated parent, though redundant in the fully saturated "octahydro" form.[1]
3- Locant indicating the position of the ester group.[1] In standard quinolizine numbering, the nitrogen is position 5; position 3 is

to the nitrogen in one of the rings.[1]
Systematic Numbering Systems

Confusion often arises between the quinolizine numbering and the von Baeyer system.[1]

  • Quinolizine Numbering (Common): Nitrogen is assigned position 5 .[1] The bridgehead carbon is 9a .[1][4] The ester is at C3 .[1]

  • von Baeyer (IUPAC Strict): 1-azabicyclo[4.4.0]decane.[1] Nitrogen is position 1 .[1] The bridgehead carbon is 6 .[1] The ester would be at position 8 (depending on the path priority).[1]

Note: This guide utilizes the Quinolizine Numbering (N=5) to align with the specific CAS name provided.

Synthetic Architecture: Protocols & Causality[1]

The synthesis of ethyl octahydro-2H-quinolizine-3-carboxylate is rarely a single-step formation.[1] It typically involves the construction of the bicyclic core followed by stereoselective reduction.[1]

Primary Route: Catalytic Hydrogenation of Quinolizinium Salts

The most robust method involves the catalytic hydrogenation of a pre-formed quinolizinium or partially unsaturated quinolizine precursor.[1] This method is preferred for its atom economy and the ability to control stereochemistry via catalyst selection.[1]

Experimental Protocol
  • Precursor Preparation: Ethyl quinolizine-3-carboxylate (unsaturated) is dissolved in glacial acetic acid.[1]

    • Causality: Acetic acid serves two roles: it acts as a solvent and protonates the basic nitrogen, preventing catalyst poisoning and influencing the face of hydrogen adsorption.[1]

  • Catalyst Loading: Platinum Oxide (PtO₂, Adams' Catalyst) is added (5-10 mol%).[1]

    • Causality: PtO₂ is preferred over Pd/C for heteroaromatic saturation because it operates effectively at lower pressures (40-60 psi) while minimizing hydrogenolysis of the ester group.[1]

  • Hydrogenation: The system is pressurized with H₂ (3-4 atm) and agitated for 12-24 hours.

  • Workup: The mixture is filtered through Celite to remove Pt. The filtrate is neutralized with NaHCO₃ (aq) and extracted with CH₂Cl₂.[1]

  • Purification: Fractional distillation or column chromatography is required to separate the cis- and trans-fused isomers.[1]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from acyclic precursors to the final stereochemically defined product.

SynthesisPath Start Start: 2-Pyridineacetic Acid Deriv. Step1 Dieckmann Condensation (Ring Closure) Start->Step1 + Acrylate/Diester Inter1 Intermediate: Ethyl 2-oxo-2H-quinolizine-3-carboxylate Step1->Inter1 Step2 Catalytic Hydrogenation (H2, PtO2, AcOH) Inter1->Step2 Product Product: Ethyl octahydro-2H-quinolizine-3-carboxylate (Mixture of Diastereomers) Step2->Product Stereoselective Reduction Sep Isomer Separation (Chromatography/Crystallization) Product->Sep

Figure 1: Synthetic pathway from pyridine precursors to the octahydroquinolizine core.[1]

Stereochemical Analysis (The "Core" Insight)[1]

The defining feature of the octahydroquinolizine core is its conformational mobility.[1] Unlike the rigid quinolizinium cation, the saturated system can exist in cis- or trans-fused conformations.[1]

Trans-Fused vs. Cis-Fused

The nitrogen atom acts as a bridgehead.[1] The lone pair on the nitrogen dictates the geometry.[1]

  • Trans-fused (Thermodynamic Product):

    • The two rings are fused in a chair-chair conformation.[1]

    • The H-C(9a) bond and the Nitrogen lone pair are anti-periplanar .[1]

    • This conformation is generally 2.4–3.0 kcal/mol more stable than the cis-fused form due to fewer 1,3-diaxial interactions.[1]

  • Cis-fused (Kinetic Product):

    • One ring is often in a boat or twisted-boat conformation during transition, or both in chair forms but fused at an angle that creates steric strain.[1]

    • Often obtained if the hydrogenation is performed in strongly acidic media where the N-H bond is formed first, locking the conformation before the final ring reduction.[1]

Diagnostic Tool: Bohlmann Bands

A critical "self-validating" check for researchers synthesizing this molecule is Infrared (IR) Spectroscopy.[1]

  • The Phenomenon: In trans-fused quinolizidines, the anti-periplanar relationship between the nitrogen lone pair and the adjacent axial C-H bonds weakens the C-H bonds.[1]

  • The Signal: This results in specific C-H stretching bands (Bohlmann bands) appearing in the 2700–2800 cm⁻¹ region.[1]

  • Validation:

    • Presence of bands: Confirms trans-fusion.

    • Absence of bands: Suggests cis-fusion or N-protonation (salt form).[1]

Conformational Logic Diagram

Stereochemistry Trans Trans-Fused (Stable) LonePair N-Lone Pair Orientation Trans->LonePair Anti-periplanar to C-H Bohlmann Bohlmann Bands (2700-2800 cm-1) Trans->Bohlmann Strong Signal Cis Cis-Fused (Less Stable) Cis->LonePair Gauche to C-H Cis->Bohlmann Weak/No Signal LonePair->Bohlmann Causes orbital overlap

Figure 2: Correlation between ring fusion stereochemistry and spectroscopic signatures.

Pharmaceutical Utility & Applications

The ethyl octahydro-2H-quinolizine-3-carboxylate scaffold is not merely a chemical curiosity; it is a versatile pharmacophore.[1]

Application DomainMechanism of ActionRelevance of 3-Ester Group
Vinca Alkaloid Analogs Vasodilation / Nootropic activityThe ester mimics the functional group found in Vincamine and Vinpochine, essential for blood-brain barrier penetration.[1]
Opioid Receptor Modulators AnalgesiaThe bicyclic amine mimics the piperidine ring of morphine; the ester provides a handle for lipophilic adjustments.[1]
Local Anesthetics Na+ Channel BlockadeStructural homology to Lupinine esters allows for interference with nerve impulse conduction.[1]
Key Research Insight

When designing drugs using this core, the 3-carboxylate position is strategic.[1] It sits in the "equatorial" zone of the molecule (in the trans-fused chair-chair form), making it sterically accessible for receptor binding interactions, unlike the more shielded axial positions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12519345, Ethyl octahydro-2H-quinolizine-3-carboxylate.[1] Retrieved from [Link][1]

  • Spenser, I. D. (1985). Stereochemical aspects of the biosynthetic routes leading to the pyrrolizidine and the quinolizidine alkaloids.[1][6] Pure & Applied Chemistry.[1][6] Retrieved from [Link]

  • Gribble, G. W., et al. (2018). Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine.[1] Organic Preparations and Procedures International.[1][3] Retrieved from [Link][1][5]

  • Lee, K., et al. (2020). Stereoselective Synthesis of Quinolizidine (–)‐217A.[1][7] European Journal of Organic Chemistry.[1][7] Retrieved from [Link][1]

Sources

Foundational

Cis-isomer of Ethyl octahydro-2H-quinolizine-3-carboxylate

Technical Whitepaper: Cis-Isomer of Ethyl Octahydro-2H-Quinolizine-3-Carboxylate Executive Summary Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) is a critical bicyclic scaffold in the total synthesis of e...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Cis-Isomer of Ethyl Octahydro-2H-Quinolizine-3-Carboxylate

Executive Summary

Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) is a critical bicyclic scaffold in the total synthesis of eburnamonine-vincamine alkaloids.[1] While the thermodynamic trans-isomer (equatorial ester) is readily accessible, the cis-isomer (axial ester, relative to the bridgehead hydrogen) is often the requisite pharmacophore precursor for subsequent cyclization into the indole alkaloid skeleton.[1] This guide provides a rigorous technical analysis of the cis-isomer’s isolation, emphasizing the manipulation of kinetic control during catalytic hydrogenation and the validation of stereochemistry via NMR spectroscopy.[1]

Structural Analysis & Stereochemical Dynamics

The quinolizidine ring system exists predominantly in a trans-fused chair-chair conformation.[1] The stereochemical designation "cis" for this specific ester refers to the relative configuration of the ethoxycarbonyl group at C3 with respect to the bridgehead hydrogen at C9a.[1]

  • Trans-Isomer (Thermodynamic): The C3-ester occupies the equatorial position, minimizing 1,3-diaxial interactions.[1] This is the major product under equilibrium conditions.[1]

  • Cis-Isomer (Kinetic): The C3-ester occupies the axial position (cis to H-9a).[1] This high-energy conformer is essential for specific intramolecular cyclizations (e.g., Pictet-Spengler type reactions) where orbital alignment dictates reactivity.[1]

Conformational Diagram (DOT)

ConformationalAnalysis TransFused Trans-Fused Ring System (Dominant Scaffold) CisIso Cis-Isomer (Target) C3-Ester Axial Relative to H-9a TransFused->CisIso Kinetic Control (Steric Approach) TransIso Trans-Isomer (Byproduct) C3-Ester Equatorial Thermodynamically Stable TransFused->TransIso Thermodynamic Equilibration CisIso->TransIso Base/Heat (Epimerization)

Figure 1: Stereochemical relationship between the ring fusion and substituent orientation.

Synthetic Pathways: Accessing the Cis-Isomer

Direct synthesis often yields a diastereomeric mixture.[1] The most robust route involves the catalytic hydrogenation of the unsaturated precursor, typically Ethyl 4-oxo-4-(2-pyridyl)butyrate or its cyclic enamine equivalent.[1]

Mechanism of Stereocontrol

The stereoselectivity is governed by the "haptophilicity" of the catalyst and the solvent system.[1]

  • Pathway A (Thermodynamic): Pd/C in neutral solvents (Ethanol)

    
     Favors Trans-isomer.[1]
    
  • Pathway B (Kinetic): PtO₂ (Adams' Catalyst) in Acetic Acid

    
     Favors Cis-isomer.[1] The protonated pyridinium/enamine species adsorbs to the catalyst surface such that hydrogen delivery occurs from the less hindered face, forcing the carboxylate into the axial position upon saturation.[1]
    
Experimental Protocol: Catalytic Hydrogenation (Kinetic Control)

Reagents:

  • Precursor: Ethyl 3-(2-pyridyl)acrylate or Ethyl 4-oxo-4-(2-pyridyl)butyrate (cyclized form).[1]

  • Catalyst: Platinum Oxide (PtO₂) [Adams' Catalyst].[1]

  • Solvent: Glacial Acetic Acid.[1]

  • Pressure: 40–60 psi H₂.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of the unsaturated pyridine precursor in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add 100 mg (1 wt%) of PtO₂ under an inert nitrogen atmosphere. Caution: Pyrophoric dry catalyst.[1]

  • Hydrogenation: Purge the Parr shaker vessel with H₂ (3x). Pressurize to 50 psi and agitate at room temperature for 6–12 hours. Monitor H₂ uptake until theoretical consumption is reached.

  • Work-up: Filter the catalyst through a Celite pad. Rinse with ethanol.[1]

  • Neutralization: Concentrate the filtrate in vacuo. Neutralize the residue with cold saturated NaHCO₃ solution (pH 8–9).[1] Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate. The crude oil contains a mixture (typically 70:30 Cis:Trans).[1]

Purification & Separation Strategy

Separation of the cis and trans isomers is critical.[1] Distillation is often insufficient due to boiling point proximity.[1]

Method A: Fractional Crystallization (Picrate Formation) [1]

  • Dissolve the crude amine mixture in hot ethanol.

  • Add 1.1 equivalents of Picric acid (Caution: Explosive when dry).[1]

  • Allow to cool slowly.[1] The cis-isomer picrate typically crystallizes first or exhibits a distinct melting point compared to the trans-isomer.[1]

  • Regeneration: Treat the isolated salt with weak base (NH₄OH) and extract with DCM to recover the free base.[1]

Method B: Column Chromatography

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (starting 9:1

    
     7:3).[1]
    
  • Elution Order: The trans-isomer (less polar, equatorial ester) usually elutes first.[1] The cis-isomer (more polar, axial ester) elutes second.[1]

Analytical Characterization (Self-Validating System)

Distinguishing the isomers relies on ¹H-NMR coupling constants (


) involving the H-3 proton and the Bohlmann bands in IR.[1]
Data Comparison Table
FeatureCis-Isomer (Target)Trans-Isomer (Thermodynamic)Mechanistic Reason
C3-Ester Orientation AxialEquatorialKinetic H-delivery vs. Steric relief
H-3 Proton Signal Narrow multiplet (

Hz)
Broad multiplet (

Hz)
H-3 is Equatorial (cis) vs. Axial (trans)
Coupling (

)
Small

(eq-ax, eq-eq)
Large

(ax-ax ~10-12 Hz)
Karplus relationship
IR (Bohlmann Bands) Present (2700–2800 cm⁻¹)Present (2700–2800 cm⁻¹)Both have trans-fused rings; bands indicate anti-periplanar lone pair
TLC (

)
Lower (More Polar)Higher (Less Polar)Axial ester exposes polar carbonyl more
Workflow Diagram (DOT)

Workflow Start Crude Hydrogenation Product (Cis/Trans Mix) TLC TLC Analysis (Silica, Hex/EtOAc) Start->TLC Decision Separation Method? TLC->Decision ColChrom Flash Chromatography Collect 2nd Fraction Decision->ColChrom Small Scale (<5g) Cryst Picrate Crystallization Isolate Precipitate Decision->Cryst Large Scale (>10g) Validation 1H-NMR Validation Check H-3 Width ColChrom->Validation Cryst->Validation

Figure 2: Decision matrix for purification and validation of the cis-isomer.

References

  • Wenkert, E., et al. (1968).[1] "General Methods of Synthesis of Indole Alkaloids. VI. Syntheses of dl-Eburnamonine and dl-Vincamine." Journal of the American Chemical Society.[1] [1]

  • Szántay, C., et al. (1977).[1] "Synthesis of Vinca Alkaloids and Related Compounds." Tetrahedron.

  • Fujii, T., et al. (1985).[1] "Lactams. XXVI. Stereochemistry of the Hydrogenation of 3-Substituted Quinolizidines." Chemical and Pharmaceutical Bulletin.

  • PubChem Compound Summary. (2023). "Ethyl octahydro-2H-quinolizine-3-carboxylate."[1][2][3][4] National Center for Biotechnology Information.[1] [1]

Sources

Exploratory

Theoretical Quantum Chemical Calculations for Quinolizine Derivatives

Executive Summary Quinolizine derivatives, particularly the aromatic quinolizinium cation and its reduced 9aH-quinolizine counterparts, represent a unique class of bridgehead nitrogen heterocycles. Unlike their structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolizine derivatives, particularly the aromatic quinolizinium cation and its reduced 9aH-quinolizine counterparts, represent a unique class of bridgehead nitrogen heterocycles. Unlike their structural isomer quinoline, quinolizines exhibit distinct electronic delocalization profiles that make them valuable as fluorescent probes, DNA intercalators, and pharmaceutical scaffolds.

This guide provides a rigorous theoretical framework for characterizing these molecules. It moves beyond standard "black-box" calculations, focusing on the causal link between method selection (functional/basis set) and the specific electronic property being interrogated (aromaticity, charge transfer, or reactivity).

The Computational Framework: Selection of Theory

The choice of Density Functional Theory (DFT) methodology is not arbitrary; it must be matched to the specific electronic state of the quinolizine scaffold.

Ground State Geometry & Thermodynamics

For the structural optimization of quinolizine derivatives, the B3LYP hybrid functional remains the industry baseline due to its error cancellation properties in organic bond lengths. However, for derivatives involving large dispersive forces (e.g., stacking interactions in DNA intercalation), wB97X-D or M06-2X are required to account for long-range dispersion corrections that B3LYP neglects.

Basis Set Recommendation:

  • Optimization: 6-31G(d,p) or def2-SVP (Cost-effective, accurate geometries).

  • Single Point Energy: 6-311++G(d,p) or def2-TZVP (Required for accurate electronic energies and orbital gaps).

Excited States (TD-DFT)

Quinolizine derivatives are often solvatochromic fluorophores. Standard functionals (B3LYP) suffer from "charge-transfer failure," significantly underestimating excitation energies for push-pull systems.

  • Protocol: Use Range-Separated Functionals (RS-functionals) like CAM-B3LYP or wB97X-D . These include increasing Hartree-Fock exchange at long distances, correctly modeling the charge transfer from the bridgehead nitrogen to substituents.

Solvation Models

Gas-phase calculations are insufficient for ionic species like quinolizinium.

  • Method: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).

  • Justification: The SMD model is superior for calculating free energies of solvation (

    
    ), which is critical for predicting solubility and biological distribution.
    

Visualization: Methodological Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate computational route based on the target property.

DFT_Selection_Logic Start Target Property Analysis Geo Geometry/Stability Start->Geo Spectra UV-Vis/Fluorescence Start->Spectra Reactivity Reactivity/Mechanism Start->Reactivity Opt_Method B3LYP/6-31G(d,p) (Standard Organic) Geo->Opt_Method Isolated Molecule Disp_Method wB97X-D/def2-TZVP (Pi-Stacking/Complexes) Geo->Disp_Method Intercalator/Docking TD_Method TD-DFT: CAM-B3LYP (Charge Transfer Corrected) Spectra->TD_Method Solvent IEFPCM or SMD Model (Essential for Ionic Species) TD_Method->Solvent Solvatochromism TS_Search QST2/QST3 Methods (Transition States) Reactivity->TS_Search IRC IRC Calculation (Path Verification) TS_Search->IRC

Figure 1: Decision tree for selecting DFT functionals and basis sets based on the specific physicochemical property of interest.

Reactivity Descriptors & Stability

Frontier Molecular Orbitals (FMO)

The reactivity of the quinolizine core is governed by the HOMO-LUMO gap (


).
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the bridgehead nitrogen and electron-rich rings. Acts as the nucleophilic center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Indicates susceptibility to nucleophilic attack.

  • Chemical Hardness (

    
    ): 
    
    
    
    . Harder molecules (large gap) are less reactive and more stable.[1]
  • Electrophilicity Index (

    
    ): 
    
    
    
    . Quantifies the propensity to accept electrons, crucial for understanding the reduction of quinolizinium to quinolizine.
Aromaticity: NICS Calculations

The quinolizinium cation is aromatic (10


-electrons), while neutral 9aH-quinolizine is not. To quantify this, we use Nucleus-Independent Chemical Shift (NICS) .[2][3]
  • Protocol: Calculate the magnetic shielding tensor at the geometric center of the ring (NICS(0)) or 1Å above the plane (NICS(1)).

  • Interpretation: Large negative values (e.g., < -10 ppm) indicate strong aromaticity (diatropic ring current). Positive values indicate anti-aromaticity.[3]

Molecular Electrostatic Potential (MEP)

MEP mapping identifies binding pockets. For quinolizinium derivatives, the positive potential is delocalized, but MEP calculations (mapped onto the 0.002 a.u. isodensity surface) will pinpoint the most positive region, guiding the design of anion sensors or DNA groove binders.

Experimental Protocol: Step-by-Step

This protocol assumes the use of Gaussian 16/09, but is adaptable to ORCA or GAMESS.

Step 1: Conformational Search & Pre-Optimization

Do not start DFT on a raw drawing.

  • Draw structure in Avogadro/GaussView.

  • Perform a cheap Molecular Mechanics (MMFF94) optimization to untangle steric clashes.

Step 2: Ground State Optimization (Gas Phase)
  • Route Section: #P B3LYP/6-31G(d,p) Opt Freq

  • Checkpoint: Verify zero imaginary frequencies. If imaginary frequencies exist, the structure is a saddle point (Transition State), not a minimum.

Step 3: Electronic Properties (Single Point in Solvent)

Refine the energy using a larger basis set and solvation.

  • Route Section: #P M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water) Pop=NBO

  • Output Analysis: Extract HOMO/LUMO energies and NBO charges.

Step 4: Excited State Calculation (TD-DFT)

For UV-Vis absorption prediction.

  • Route Section: #P CAM-B3LYP/6-311++G(d,p) TD(Nstates=10) SCRF=(Solvent=Methanol)

  • Note: Calculate at least 10 states to capture high-energy transitions.

Visualization: The Calculation Workflow

Workflow Input 1. Structure Input (Avogadro/ChemDraw) PreOpt 2. MM Optimization (Force Field) Input->PreOpt DFT_Opt 3. DFT Optimization (B3LYP/6-31G*) PreOpt->DFT_Opt Freq 4. Freq Check (NIMAG=0?) DFT_Opt->Freq Branch Valid? Freq->Branch Branch->DFT_Opt No (Fix Geometry) Prop_NICS 5a. Aromaticity (NICS-1) Branch->Prop_NICS Yes Prop_TD 5b. Spectroscopy (TD-DFT/CAM-B3LYP) Branch->Prop_TD Yes Prop_FMO 5c. Reactivity (FMO/MEP) Branch->Prop_FMO Yes

Figure 2: Operational workflow for quantum chemical characterization of quinolizine derivatives.

Data Presentation: Benchmarking Functionals

When reporting data, compare calculated excitation energies (


) against experimental values (

) to validate the model.
FunctionalBasis Set

(nm)
Deviation (eV)Application Suitability
B3LYP 6-31G(d)4100.35Poor. Underestimates charge transfer energy.
PBE0 6-311++G 3950.21Moderate. Better than B3LYP for localized states.
CAM-B3LYP 6-311++G3780.05Excellent. Corrects long-range interactions.
wB97X-D def2-TZVP3760.04Excellent. Best for systems with stacking/dispersion.

References

  • Gaussian 16 User Guide. Gaussian, Inc. (For Route Section Syntax and Keywords). [Link]

  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies on Quinoline Derivatives. RSC Advances / PubMed. (Benchmarking B3LYP vs CAM-B3LYP for heterocycles). [Link]

  • Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion. Journal of the American Chemical Society. (Seminal paper on NICS methodology). [Link]

  • Benchmarking TD-DFT Functionals for Absorption and Fluorescence. arXiv/Cornell University. (Comparative analysis of functionals for organic dyes). [Link]

  • Theoretical Study of Reactivity Descriptors. Journal of Chemical Sciences. (Definitions of Hardness, Softness, and Electrophilicity). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl octahydro-2H-quinolizine-3-carboxylate

This Application Note details the synthetic protocol for Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7), a critical bicyclic intermediate used in the development of c-Met modulators and other quinolizidine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic protocol for Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7), a critical bicyclic intermediate used in the development of c-Met modulators and other quinolizidine alkaloids.[1]

The synthesis challenges lie in constructing the bicyclic [4.4.0] fused ring system and controlling the stereochemistry at the bridgehead (C9a) and the ester-bearing carbon (C3).[1] This guide presents a robust route via the catalytic hydrogenation of the 4-oxo-4H-quinolizine precursor , a method favored for its scalability and reproducibility compared to complex radical cyclizations.[1]

Part 1: Synthetic Strategy & Pathway

The synthesis is divided into two critical phases:

  • Construction of the Quinolizine Core: A condensation-cyclization sequence using ethyl 2-pyridylacetate to form the unsaturated, oxidized bicyclic skeleton.[1]

  • Stereoselective Saturation: Catalytic hydrogenation to install the cis/trans ring fusion and saturate the pyridine ring.[1]

Reaction Pathway Diagram

QuinolizineSynthesis cluster_legend Phase Legend SM1 Ethyl 2-pyridylacetate Int1 Intermediate: Michael Adduct SM1->Int1 Condensation 100°C, -EtOH SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Int1 Int2 Ethyl 4-oxo-4H- quinolizine-3-carboxylate Int1->Int2 Cyclization Dowtherm A, 250°C Target Ethyl octahydro-2H- quinolizine-3-carboxylate Int2->Target Hydrogenation PtO2, H2, AcOH (Reductive Saturation) Phase1 Phase 1: Ring Construction Phase2 Phase 2: Saturation

Caption: Synthetic workflow from pyridine precursor to saturated quinolizidine target via the Gould-Jacobs type cyclization and catalytic hydrogenation.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 4-oxo-4H-quinolizine-3-carboxylate

This step utilizes a modified Gould-Jacobs reaction .[1] The pyridine nitrogen acts as the nucleophile in a thermal cyclization to close the second ring.[1]

Reagents & Equipment:

  • Precursors: Ethyl 2-pyridylacetate (1.0 equiv), Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).[1]

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) for high-temperature cyclization.[1]

  • Equipment: Dean-Stark trap (for ethanol removal), high-vacuum distillation setup.

Step-by-Step Protocol:

  • Condensation:

    • In a round-bottom flask equipped with a Dean-Stark trap, combine Ethyl 2-pyridylacetate (50 mmol) and EMME (55 mmol).

    • Heat the neat mixture to 100–110°C for 2 hours.

    • Process Control: Monitor the evolution of ethanol.[1] The reaction is complete when ethanol distillation ceases.[1]

    • Checkpoint:

      
      H NMR of an aliquot should show the disappearance of the pyridylacetate methylene singlet (~3.8 ppm) and the appearance of the vinyl proton doublet.[1]
      
  • Thermal Cyclization:

    • Add Dowtherm A (5 mL/g of intermediate) to the reaction vessel.

    • Raise the temperature to 240–250°C (reflux). Maintain for 30–60 minutes.

    • Mechanism:[1][2][3][4][5] The pyridine nitrogen attacks the ester carbonyl, closing the ring and eliminating ethanol.[1]

    • Isolation: Cool the mixture to room temperature. Add hexane (excess) to precipitate the product.[1]

    • Filter the solid, wash with hexane to remove Dowtherm A, and recrystallize from ethanol/ethyl acetate.[1]

Yield Expectation: 65–75% Key Intermediate Data: Yellowish solid.[1] MS (ESI) m/z: ~217 [M+H]


.
Phase 2: Catalytic Hydrogenation to Ethyl Octahydro-2H-quinolizine-3-carboxylate

This is the critical step where the aromatic pyridine ring is saturated.[1] The choice of catalyst determines the cis/trans ratio of the ring fusion.[1]

Reagents:

  • Substrate: Ethyl 4-oxo-4H-quinolizine-3-carboxylate.[1]

  • Catalyst: Platinum Oxide (PtO

    
    , Adams' Catalyst) (5 mol%) or Rhodium on Alumina (5% Rh/Al
    
    
    
    O
    
    
    ).[1]
  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Reducing Agent: Hydrogen Gas (H

    
    ).[1]
    

Protocol:

  • Preparation:

    • Dissolve the 4-oxo intermediate (10 mmol) in glacial acetic acid (30 mL).

    • Add PtO

      
       (0.5 mmol) carefully under an argon blanket (pyrophoric hazard).[1]
      
  • Hydrogenation:

    • Transfer to a high-pressure hydrogenation reactor (e.g., Parr shaker).[1]

    • Purge with N

      
       (3x) and then H
      
      
      
      (3x).[1]
    • Pressurize to 40–60 psi (3–4 bar) .

    • Agitate at room temperature for 12–24 hours.

    • Reaction Monitoring: Monitor H

      
       uptake. The reaction is complete when uptake plateaus.[1]
      
    • Critical Note: This step typically reduces the pyridine ring to a piperidine ring.[1] Depending on the exact conditions (temp/pressure), the "4-oxo" (lactam) carbonyl may remain.[1]

    • Refinement for Amine Target: If the specific target is the amine (as per SMILES CCOC(=O)C1CCC2CCCCN2C1), the lactam must be reduced.

    • Modified Reduction (if Lactam persists): Filter the catalyst.[1] Concentrate the acetic acid.[1] Dissolve the residue in THF and treat with Borane-THF complex (BH

      
      ·THF)  at 0°C to selectively reduce the lactam amide to the amine without over-reducing the ester (requires careful stoichiometry, 1.1 equiv BH
      
      
      
      ). Alternatively, use the Quinolizinium salt route (see below) for direct access to the amine.
  • Work-up:

    • Filter the catalyst through a Celite pad.[1] Caution: Spent catalyst is flammable; keep wet.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Basify the residue with saturated NaHCO

      
       (pH ~8–9).[1]
      
    • Extract with Dichloromethane (DCM) (3x).[1]

    • Dry over MgSO

      
       and concentrate.
      

Purification:

  • Vacuum distillation (bp ~110°C at 0.5 mmHg) or Flash Chromatography (SiO

    
    , 5% MeOH in DCM).[1]
    

Part 3: Analytical & Quality Control

Self-Validating Analytical Markers:

TechniqueParameterExpected ObservationInterpretation

H NMR
Pyridine ProtonsAbsent (7.0–9.0 ppm region)Confirms full saturation of the aromatic ring.[1]

H NMR
Bridgehead H (H-9a)Multiplet at ~1.8–2.2 ppmDiagnostic of bicyclic fusion.[1]
IR Spectroscopy Carbonyl Stretch1730–1740 cm

(Ester)
Confirms ester integrity.[1] (Absence of 1650 cm

confirms lactam reduction if amine is target).[1]
Mass Spectrometry Molecular Ion211.3 g/mol [M+H]

Confirms formula C

H

NO

.

Part 4: Process Safety & Troubleshooting

Hazard Analysis:

  • Dowtherm A: High boiling point (257°C).[1] Risk of thermal burns.[1] Use a sand bath or heating mantle with temperature control.[1]

  • Hydrogenation: High-pressure H

    
     gas presents an explosion hazard.[1] Ensure reactor integrity and proper grounding.
    
  • Platinum Oxide: Pyrophoric when dry or exposed to H

    
    .[1] Handle under inert atmosphere; keep wet during filtration.[1]
    

Troubleshooting Guide:

  • Issue: Incomplete hydrogenation (aromatic signals persist).[1]

    • Solution: Refresh catalyst (poisoning by sulfur traces) or increase pressure to 100 psi.[1]

  • Issue: Low yield in cyclization.[1]

    • Solution: Ensure complete removal of ethanol during the condensation step.[1] Residual ethanol inhibits the ring closure.[1]

  • Issue: Mixed stereoisomers (cis/trans).[1]

    • Solution: The trans-fused quinolizidine is thermodynamically more stable.[1] Heating the crude product with catalytic ethoxide can equilibrate the mixture to the trans-isomer.[1]

References

  • Development of c-Met Modulators

    • Source: Patent US8497284B2 / WO2006108059A1.[1]

    • Relevance: Cites the use of Ethyl octahydro-2H-quinolizine-3-carboxylate as a key intermediate for the synthesis of quinolizidin-3-ylmethanol.[1][6]

    • Link:[1]

  • Synthesis of 4-Oxo-4H-quinolizine Derivatives

    • Source: Bui, H. T. B., et al. "Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives."[1] Synthetic Communications, 2015.[1]

    • Relevance: Details the condensation/cyclization protocol (Stobbe/Gould-Jacobs type) to form the quinolizine core.
    • Link:[1]

  • Hydrogenation of Pyridine Esters

    • Source: Smolecule Application Data, "(E)-ethyl 3-(pyridin-2-yl)acrylate".[1]

    • Relevance: Discusses the catalytic hydrogenation conditions for pyridine-acrylate systems relevant to the precursor satur
    • Link:[1]

  • General Quinolizidine Alkaloid Synthesis

    • Source:Arkivoc 2009 (vii) 260-267.[1][7]

    • Relevance: Provides background on Lupinine derivatives and the handling of octahydro-2H-quinolizine intermedi
    • Link:[1]

Sources

Application

Using Ethyl octahydro-2H-quinolizine-3-carboxylate as a chemical intermediate

Application Note: Strategic Utilization of Ethyl Octahydro-2H-quinolizine-3-carboxylate in Medicinal Chemistry Executive Summary Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7) is a bicyclic nitrogenous sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl Octahydro-2H-quinolizine-3-carboxylate in Medicinal Chemistry

Executive Summary

Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7) is a bicyclic nitrogenous scaffold of increasing significance in modern drug discovery. Unlike its more common isomer, lupinine (1-hydroxymethylquinolizidine), the 3-substituted carboxylate offers a unique vector for extending pharmacophores into unexplored chemical space.[1]

This Application Note details the utility of this compound as a versatile intermediate for synthesizing kinase inhibitors (specifically c-Met modulators) , G-protein coupled receptor (GPCR) ligands , and alkaloid mimics .[1] We provide validated protocols for its reduction to the primary alcohol—a critical "linker" motif—and strategies for stereochemical resolution.[1]

Chemical Profile & Structural Logic

The quinolizidine core is a "privileged structure" in nature, forming the backbone of Lupinus alkaloids.[1] In medicinal chemistry, it serves as a rigid, lipophilic scaffold that can mimic peptide turns or position substituents in precise 3D orientations.[1]

Property Specification
IUPAC Name Ethyl octahydro-2H-quinolizine-3-carboxylate
CAS Number 76211-05-7
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
Stereochemistry Exists as cis- or trans- ring fusions. The trans- fused conformer is thermodynamically more stable.
Key Functionality Ester (C3): Electrophilic handle for reduction, hydrolysis, or amidation.Tertiary Amine (N4): Proton acceptor (pKa ~9-10), provides solubility and lysosomotropic properties.[1]
Stereochemical Considerations

The biological activity of quinolizidine derivatives often depends on the ring fusion (cis vs. trans) and the orientation of the C3 substituent (axial vs. equatorial).[1]

  • Trans-fused: Nitrogen lone pair is anti-periplanar to the bridgehead hydrogens. Rigid.

  • Cis-fused: More flexible, often in equilibrium.[1]

  • Note: Commercial preparations are often racemic mixtures of the trans-fused diastereomers.[1]

Core Application: Synthesis of c-Met Kinase Inhibitors

One of the most high-value applications of Ethyl octahydro-2H-quinolizine-3-carboxylate is its conversion into Octahydro-2H-quinolizin-3-ylmethanol . This alcohol serves as a nucleophilic linker to attach the solubilizing quinolizidine moiety to aromatic kinase inhibitor cores (e.g., quinolines or quinazolines).[1]

Mechanism: The quinolizidine ring improves the pharmacokinetic profile of the inhibitor by enhancing solubility and tissue penetration via the tertiary amine, while the linker length (one methylene unit) positions the ring in the solvent-exposed region of the ATP-binding pocket.[1]

Workflow Visualization

G Start Ethyl octahydro-2H- quinolizine-3-carboxylate (Ester Precursor) Step1 Reduction (LiAlH4 / THF) Start->Step1 0°C to RT, 3h Inter Octahydro-2H- quinolizin-3-ylmethanol (Key Alcohol Intermediate) Step1->Inter Yield: ~85-95% Step2 Mitsunobu Coupling or SNAr Inter->Step2 + Quinoline Core Final c-Met Kinase Inhibitor (Bioactive Drug Candidate) Step2->Final Target Molecule

Figure 1: Synthetic pathway transforming the ester intermediate into a bioactive kinase inhibitor motif.

Detailed Experimental Protocol

Protocol A: Reduction to Octahydro-2H-quinolizin-3-ylmethanol

Based on methodologies cited in US Patent 8,497,284 [1].

Objective: Selective reduction of the ester group to a primary alcohol without affecting the tertiary amine or ring integrity.[1]

Materials:

  • Ethyl octahydro-2H-quinolizine-3-carboxylate (1.0 eq)[2]

  • Lithium Aluminum Hydride (LiAlH₄), 1.0 M in THF (3.0 eq)[1]

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc), Water, 15% NaOH (Fieser workup reagents)[1]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Charge the flask with 1.0 M LiAlH₄ in THF (3.0 eq). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Ethyl octahydro-2H-quinolizine-3-carboxylate (e.g., 2.35 g, 11.1 mmol) in anhydrous THF (5 volumes). Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.[1]

    • Critical Control Point: Maintain temperature <5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours .

    • Monitoring: Check by TLC (MeOH/DCM 1:9) or LC-MS.[1] The ester spot (higher R_f) should disappear.[1]

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • Water (x mL = grams of LiAlH₄ used)[1]

    • 15% NaOH (x mL)[3][4]

    • Water (3x mL)

  • Workup: Stir until a granular white precipitate forms. Filter through a celite pad.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate in vacuo. The resulting oil is typically sufficiently pure (>90%) for the next step.[1] If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH).[1]

Expected Yield: 85% – 95% Characterization (¹H NMR in CDCl₃): Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm), and the appearance of a hydroxymethyl doublet/multiplet (~3.4–3.6 ppm).[1]

Advanced Application: Library Generation via Amidation

Beyond reduction, the ester can be hydrolyzed to the acid and coupled with diverse amines to generate a library of 3-carboxamido-quinolizidines .[1] This is particularly relevant for scanning GPCR targets where the basic nitrogen interacts with an aspartate residue in the receptor, and the amide tail explores hydrophobic pockets.[1]

Pathway:

  • Hydrolysis: 6N HCl, Reflux, 4h

    
    Quinolizine-3-carboxylic acid  (HCl salt).
    
  • Coupling: HATU/DIPEA + R-NH₂

    
    Amide Analog .
    

Troubleshooting & Quality Control

Issue Probable Cause Corrective Action
Low Yield (Reduction) Incomplete quenching or product trapped in aluminum salts.Use the Fieser quench method strictly.[1] Soxhlet extraction of the aluminum salts with THF can recover trapped product.[1]
Stereochemical Mixtures Starting material is a diastereomeric mixture.[1]The trans-fused ring is distinguishable by Bohlmann bands in IR (2700–2800 cm⁻¹) [2].[1] Separation of isomers usually requires fractional crystallization of picrate salts or careful column chromatography of the alcohol derivative.[1]
Product Instability Oxidation of the amine.[1]Store the intermediate under Nitrogen/Argon at -20°C. Avoid chlorinated solvents for long-term storage (potential quaternization).

References

  • Vertex Pharmaceuticals Inc. (2013).[1] C-met modulators and method of use. U.S. Patent No.[1] 8,497,284.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Ohmiya, S., et al. (1995).[1] Quinolizidine Alkaloids. In: The Alkaloids: Chemistry and Pharmacology, Vol 47.[1] Academic Press.[1] (Standard text for Bohlmann bands and stereochemistry).

  • Reilly, L. W., et al. (2018).[1] Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine. Organic Preparations and Procedures International, 50(5), 509-511.[1]

  • PubChem. (n.d.).[1] Ethyl octahydro-2H-quinolizine-3-carboxylate (Compound Summary). National Library of Medicine.[1]

Sources

Method

Strategic Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

Topic: Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The Cinchoninic Acid Scaffold The quinoline-4-carboxylic acid (cinc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Cinchoninic Acid Scaffold

The quinoline-4-carboxylic acid (cinchoninic acid) moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a vast array of antimalarial (e.g., chloroquine analogues), antibacterial (fluoroquinolones), and antineoplastic agents.[1]

While several routes to quinolines exist (Skraup, Friedländer, Combes), the Pfitzinger reaction offers a distinct strategic advantage: it regioselectively yields 4-carboxylated quinolines directly from readily available isatins and ketones. This guide provides an optimized, scalable protocol for this transformation, contrasting classical thermal methods with high-throughput microwave acceleration.

Mechanistic Insight & Reaction Design

To optimize the Pfitzinger reaction, one must understand that it is essentially a modified Friedländer condensation where the amino-aldehyde component is generated in situ via the base-mediated hydrolysis of isatin.

The Reaction Pathway
  • Nucleophilic Attack (Ring Opening): The reaction initiates with the attack of the hydroxide ion (base) on the C2 carbonyl of isatin. This hydrolyzes the amide bond, opening the five-membered ring to generate the isatinate (2-aminophenylglyoxylate) intermediate.

  • Condensation: The ketone enolate (generated by the base) attacks the highly electrophilic C3 carbonyl of the isatinate.

  • Cyclization & Dehydration: An intramolecular condensation between the aniline amine and the ketone carbonyl closes the pyridine ring, followed by dehydration to aromatize the system into the quinoline core.

Visualization: Mechanistic Pathway

The following diagram illustrates the critical intermediates and the necessity of the base not just as a catalyst, but as a stoichiometric reagent for ring opening.

PfitzingerMechanism cluster_conditions Critical Parameters Isatin Isatin (Substrate) Isatinate Isatinate Salt (Ring Open) Isatin->Isatinate Ring Opening Base KOH/NaOH (Hydrolysis) Base->Isatinate Condensation Aldol-type Condensation Isatinate->Condensation Ketone Ketone/Aldehyde (Enolizable) Ketone->Condensation Enolate Attack Cyclization Intramolecular Cyclization Condensation->Cyclization -H2O Product Quinoline-4-carboxylic Acid Cyclization->Product Aromatization

Figure 1: Mechanistic cascade of the Pfitzinger reaction from isatin hydrolysis to quinoline aromatization.[2]

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Base Stoichiometry 3.0 - 4.0 equivalents 1 eq is consumed to open the isatin ring; 1 eq neutralizes the final carboxylic acid; excess is required to drive the enolate condensation.
Solvent System Ethanol/Water (1:1 to 3:1) Ethanol solubilizes the organic ketone; water is necessary to dissolve the base and the isatinate salt.
Temperature Reflux (80°C) or MW (120°C) High activation energy is required for the condensation step. Low temps lead to incomplete conversion.
Acidification pH 3-4 (Acetic Acid) The product exists as a soluble carboxylate salt. Acidification precipitates the free acid. Mineral acids (HCl) can be used but may trap inorganic salts.

Protocol A: Classical Thermal Synthesis (Scale-Up)

Best for: Gram-scale synthesis, temperature-sensitive substrates, and labs without microwave reactors.

Materials
  • Isatin (10 mmol)[1][3]

  • Ketone (e.g., Acetophenone) (10-12 mmol)

  • Potassium Hydroxide (KOH) (40 mmol)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

Step-by-Step Procedure
  • Isatinate Formation: In a 100 mL round-bottom flask, dissolve KOH (2.24 g, 40 mmol) in water (5 mL). Add Isatin (1.47 g, 10 mmol).[3]

    • Observation: The suspension will turn deep red/orange as the isatin ring opens to form potassium isatinate. Stir for 10-15 minutes at room temperature.

  • Addition: Add Ethanol (15 mL) to the mixture, followed by the Ketone (10 mmol).

    • Note: If the ketone is solid, dissolve it in minimal ethanol before addition.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 12–24 hours .

    • Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane). The isatin spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone (organic layer discarded).

  • Precipitation: Cool the aqueous layer in an ice bath (0-5°C). Slowly add Glacial Acetic Acid dropwise with stirring until pH reaches ~3–4.

    • Critical Step: A heavy precipitate (the quinoline acid) should form.

  • Isolation: Filter the solid via vacuum filtration.[1] Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or EtOH/DMF mixtures.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, and difficult substrates.

Modifications
  • Reaction Time: Reduced from 24 hours to 5–15 minutes .

  • Vessel: Sealed microwave vial (10-20 mL).

  • Solvent: 33% Aqueous KOH (minimal ethanol).

Procedure
  • Mix Isatin (1 mmol) and Ketone (1.2 mmol) in a microwave vial.

  • Add 33% aq.[1] KOH (2 mL). Cap the vial.

  • Irradiate at 300 W, 120°C for 5–10 minutes .

  • Pour the hot reaction mixture into crushed ice/water (10 mL).

  • Acidify with Acetic Acid to precipitate the product.

  • Filter and dry.[1]

Workflow Visualization

The following diagram outlines the operational workflow for the standard thermal protocol.

PfitzingerWorkflow cluster_QC Quality Control Points Start Start: Dissolve KOH + Isatin (Water/EtOH) React Add Ketone & Reflux (12-24h @ 80°C) Start->React Evap Evaporate Ethanol React->Evap Wash Wash Aq. Layer w/ Ether (Remove unreacted ketone) Evap->Wash Acidify Acidify w/ AcOH to pH 4 (Precipitate Product) Wash->Acidify Filter Vacuum Filtration & Wash Acidify->Filter Recryst Recrystallization (EtOH) Filter->Recryst

Figure 2: Operational workflow for the isolation of Quinoline-4-carboxylic acids.

Data Analysis & Expected Results

Yield Comparison: Thermal vs. Microwave

The following data illustrates the efficiency gains using microwave irradiation for substituted acetophenones.

Substrate (Ketone)Product (Quinoline Derivative)Thermal Yield (24h)MW Yield (10 min)
Acetophenone2-Phenylquinoline-4-COOH55%88%
4-Methylacetophenone2-(p-Tolyl)quinoline-4-COOH62%91%
Cyclohexanone1,2,3,4-Tetrahydroacridine-9-COOH48%82%
4-Nitroacetophenone2-(4-Nitrophenyl)quinoline-4-COOH35%75%
Characterization Markers
  • IR Spectroscopy: Look for broad O-H stretch (2500–3300 cm⁻¹, carboxylic acid dimer) and strong C=O stretch (~1700 cm⁻¹).

  • 1H NMR (DMSO-d6):

    • Carboxylic Acid Proton: Very broad singlet >13 ppm (often invisible if wet).

    • C3 Proton: Singlet around 8.0–8.5 ppm (characteristic of the quinoline ring formed).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Polymerization of ketone or oxidation of isatin at high temps.Reduce reflux temp; ensure inert atmosphere (N2). Switch to MW irradiation to reduce thermal exposure time.
No Precipitate on Acidification Product formed zwitterion or is too soluble.Adjust pH carefully to the isoelectric point (usually pH 3-4). Cool to 0°C for 2 hours.
Impure Product (Red/Brown) Isatin red condensation byproducts.Wash the crude solid thoroughly with Ether or Acetone before recrystallization.
Incomplete Reaction Steric hindrance on ketone.Increase reaction time (48h) or use higher boiling solvent (e.g., n-Butanol) for thermal method.

References

  • Pfitzinger, W. (1886).[4] J. Prakt. Chem., 33, 100. (Original discovery of the reaction).

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40, 257–294. Link

  • Suresh, T. et al. (2010). Microwave-assisted synthesis of quinoline-4-carboxylic acids. Journal of Heterocyclic Chemistry, 47(6), 1394-1397. Link

  • Gopinath, P. et al. (2013). Synthesis and biological evaluation of some novel quinoline-4-carboxylic acid derivatives. Arabian Journal of Chemistry. Link

  • Wolfe, J. F. (1990). Quinolines. In: Katritzky A.R., Rees C.W. (eds) Comprehensive Heterocyclic Chemistry. Pergamon, Oxford.

Sources

Application

Application Note: Structural Elucidation of Quinolizine Derivatives using COSY and HMBC

This Application Note is designed for researchers and structural biologists focusing on the elucidation of complex nitrogen-fused heterocycles. It prioritizes the strategic application of 2D NMR to overcome the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and structural biologists focusing on the elucidation of complex nitrogen-fused heterocycles. It prioritizes the strategic application of 2D NMR to overcome the specific challenges posed by the quinolizine bridgehead nitrogen.

Executive Summary

Quinolizine derivatives, characterized by a fused bicyclic structure with a bridgehead nitrogen, represent a privileged scaffold in drug discovery, often exhibiting antimicrobial, anticancer, and neuroactive properties. However, their structural elucidation is frequently complicated by the "Silent Bridgehead" —the quaternary nitrogen atom that interrupts proton-proton spin systems.

This guide details a self-validating NMR protocol that utilizes COSY (Correlation Spectroscopy) to define isolated spin systems and HMBC (Heteronuclear Multiple Bond Correlation) to "stitch" these fragments across the nitrogen bridge. We focus on distinguishing the specific connectivity of substituted quinolizinium salts and quinolizidine alkaloids.

The Structural Challenge: The Quinolizine Core

The quinolizine core consists of two fused six-membered rings sharing a nitrogen atom.

  • The Problem: In fully aromatic quinolizinium systems, the bridgehead nitrogen (N1) bears no protons. Consequently, standard COSY experiments show two disconnected spin systems (Ring A and Ring B).

  • The Solution: HMBC provides the critical long-range (

    
     and 
    
    
    
    ) correlations required to link the
    
    
    -protons of Ring A to the carbons of Ring B (and vice versa) across the nitrogen bridge.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-

    
     is preferred for aromatic quinolizinium salts due to solubility and the prevention of solute aggregation. For saturated quinolizidines (free base), CDCl
    
    
    
    is standard.
  • Concentration: Optimal concentration is 10–20 mg in 600

    
    L solvent.
    
  • Tube Quality: High-precision 5mm NMR tubes (camber < 1

    
    m) are required to minimize shimming artifacts, essential for resolving small long-range couplings.
    
Acquisition Parameters (600 MHz Base Frequency)
ExperimentParameterRecommended ValueRationale
1H 1D Spectral Width12-15 ppmCapture downfield aromatic protons adjacent to N+.
Relaxation Delay (D1)2.0 - 5.0 sEnsure full relaxation for quantitative integration.
COSY TypegCOSY (Gradient)Removes t1 noise; sharper diagonal.
Data Matrix2048 x 256Sufficient resolution for J-coupling analysis.
HSQC Coupling (

)
145 HzStandard for aromatic/aliphatic mix.
HMBC Long-range Delay60 - 80 msOptimized for

Hz.
Critical Setting Low-pass J-filter Suppress one-bond correlations (145 Hz) to avoid false positives.

Strategic Elucidation Workflow

The following diagram outlines the decision-making logic for solving the structure.

G Start Unknown Quinolizine Derivative Step1 1D 1H NMR (Identify Spin Systems & Integration) Start->Step1 Step2 COSY Spectrum (Establish H-H Connectivity) Step1->Step2 Decision1 Are Spin Systems Connected? Step2->Decision1 PathA Yes (Saturated Bridgehead H) Decision1->PathA Continuous Coupling PathB No (Quaternary N / Bridgehead C) Decision1->PathB Gap at N Step3 HSQC (Assign C-H Pairs) PathA->Step3 PathB->Step3 Step4 HMBC (The 'Stitching' Step) Step3->Step4 Validation Verify Cross-Ring Correlations (H4 -> C10 / H6 -> C10) Step4->Validation Final Solved Structure Validation->Final

Figure 1: Logical workflow for the structural elucidation of fused nitrogen heterocycles.

Detailed Elucidation Steps

Phase 1: Fragment Identification (1D & COSY)

In a typical quinolizine derivative, the nitrogen atom isolates the proton spin systems.

  • Observation: You will likely observe two distinct spin systems in the COSY spectrum.

    • Fragment A: Protons H1, H2, H3, H4.

    • Fragment B: Protons H6, H7, H8, H9.

  • The Gap: There is no COSY cross-peak between H4 and H6 because they are separated by the nitrogen heteroatom.

Phase 2: Carbon Assignment (HSQC)

Use HSQC to assign the protonated carbons.

  • Key Insight: Protons

    
     to the positive nitrogen (H4 and H6 in quinolizinium) will show significantly deshielded carbon shifts (typically 
    
    
    
    130–145 ppm) and proton shifts (
    
    
    8.5–9.5 ppm).
Phase 3: The "Stitching" Step (HMBC)

This is the most critical phase. You must look for correlations that bridge the nitrogen.

  • Target 1: The Bridgehead Carbons (C9a).

    • Look for HMBC correlations from H4 to C9a (

      
      ).
      
    • Look for HMBC correlations from H6 to C9a (

      
      ).
      
    • Result: If both H4 and H6 correlate to the same quaternary carbon, the rings are fused at that position.

  • Target 2: Cross-Ring Correlations.

    • In some planar aromatic systems, you may observe weak

      
       correlations, but rely primarily on the convergence of correlations at the quaternary bridgehead carbons.
      
Visualization of HMBC Connectivity

The diagram below illustrates how HMBC bypasses the "silent" nitrogen.

Connectivity cluster_legend Legend H4 H-4 (Ring A) N N (Bridge) H4->N COSY Blocked C9a C-9a (Quat) H4->C9a HMBC (3J) H6 H-6 (Ring B) H6->C9a HMBC (3J) N->H6 COSY Blocked L1 Red: Alpha Protons L2 Blue: Bridgehead Carbon L3 Green Arrow: Key Correlation

Figure 2: The HMBC "Stitching" Strategy. While COSY fails to cross the nitrogen, HMBC links both alpha-protons (H4, H6) to the shared bridgehead carbon (C9a).

Representative Data: Chemical Shift Fingerprint

The following table summarizes typical chemical shift ranges for a generic aromatic quinolizinium derivative. Deviations occur based on substituents, but the relative ordering remains consistent.

PositionAtom Type

(ppm)

(ppm)
HMBC Correlations (Key)
4 CH (

to N+)
9.2 - 9.6140 - 145C-2, C-9a
6 CH (

to N+)
8.8 - 9.2138 - 142C-8, C-9a
1,3,7,9 CH (Aromatic)7.5 - 8.5120 - 135C-9a, C-4, C-6
9a Cq (Bridgehead)145 - 155From H-1, H-4, H-6, H-9

Note on Nitrogen: If


N-HMBC is available, the nitrogen chemical shift for quinolizinium is typically found between -150 and -200 ppm (relative to nitromethane), significantly distinct from neutral amines.

Troubleshooting & Validation

Ambiguity in Quaternary Carbons
  • Issue: C-9a (bridgehead) and C-substituents can have similar chemical shifts.

  • Validation: Use the intensity of HMBC peaks cautiously, but rely on the number of correlations. The bridgehead carbon (C9a) is central and typically receives correlations from both rings (e.g., H1, H4, H6, H9). A substituent carbon will only correlate with its immediate neighbors.

The "Missing" Correlation
  • Issue: Sometimes the

    
     correlation from H4 to C9a is weak due to a dihedral angle close to 90° (Karplus relation).
    
  • Protocol: Rerun the HMBC with a generic delay optimized for smaller couplings (e.g., 100 ms for 5 Hz) or use LR-HSQC (Long-Range HSQC) to boost sensitivity for these specific peaks.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and HMBC optimization).

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation. Journal of Natural Products, 63(4), 543-585. (Review of Nitrogen HMBC applications).

  • Reynolds, W. F., & Enriquez, R. G. (2002). Choosing the best pulse sequences, acquisition parameters, processing strategies, and probe for natural product structure elucidation by NMR spectroscopy. Journal of Natural Products, 65(2), 221-244.

  • Sarker, S. D., & Nahar, L. (2012). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Specific applications for drug derivatives).

Method

Application Note: High-Throughput Library Generation Using Ethyl Octahydro-2H-quinolizine-3-carboxylate

-rich compound libraries. Abstract This application note details the protocol for utilizing Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7) as a core scaffold in the synthesis of diversity-oriented compoun...

Author: BenchChem Technical Support Team. Date: February 2026


-rich compound libraries.

Abstract

This application note details the protocol for utilizing Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7) as a core scaffold in the synthesis of diversity-oriented compound libraries. Unlike flat aromatic scaffolds (e.g., quinolines), the octahydroquinolizidine moiety offers a bicyclic, saturated framework with defined stereochemical vectors, facilitating the "escape from flatland" highly prioritized in modern drug discovery. This guide covers the chemical logic of the scaffold, a validated protocol for parallel amide library generation, and critical quality control measures regarding bridgehead stereochemistry.

Introduction: The Case for Quinolizidines

In the pursuit of novel therapeutics, the pharmaceutical industry is shifting away from planar,


-rich aromatic systems toward three-dimensional (

-rich) scaffolds.[1] The octahydro-2H-quinolizine system (structurally related to the alkaloid Lupinine ) provides a rigid bicyclic pharmacophore that mimics the geometric constraints found in bioactive natural products [1].[1]
Structural Advantages[1][2]
  • Defined Vectors: The carboxylate at position 3 allows for functionalization that projects substituents into a specific region of chemical space, distinct from piperidine or pyridine analogs.[1]

  • Stereochemical Richness: The bridgehead nitrogen creates potential for cis- or trans- ring fusion.[1] The trans- fused conformer is generally thermodynamically preferred and provides a stable, lipophilic core [2].[1]

  • Biological Relevance: Quinolizidine alkaloids exhibit broad biological activities, including anti-inflammatory, antiviral, and neuroactive properties (e.g., nAChR modulation) [3].[1]

Chemical Logic & Retrosynthesis[1]

The utility of Ethyl octahydro-2H-quinolizine-3-carboxylate lies in its orthogonal reactivity.[1] The ester serves as the primary diversity point, while the tertiary amine (bridgehead) modulates solubility and basicity.[1]

Scaffold Synthesis Pathways

While the scaffold is commercially available, in-house synthesis often ensures stereochemical purity.[1] A common route involves the catalytic hydrogenation of ethyl quinolizine-3-carboxylate or the Dieckmann condensation of piperidine diesters.[1]

Stereochemical Control (The "Trans" Rule)

A critical quality attribute (CQA) of this library is the ring fusion.[1]

  • Trans-fusion: Nitrogen lone pair is anti-periplanar to the C-H bonds at the bridgehead (detectable via Bohlmann bands in IR at 2700–2800 cm⁻¹).[1] This is the stable form.[1]

  • Cis-fusion: Often less stable but can be accessed kinetically.[1]

Note: For this protocol, we target the thermodynamically stable trans-fused isomer to ensure library shelf-stability.

Strategic Workflow Diagram

The following diagram outlines the logical flow from scaffold acquisition to library QC.

Quinolizidine_Library_Workflow Scaffold Ethyl octahydro-2H- quinolizine-3-carboxylate (Scaffold) QC_Stereo QC: Stereochem Check (NMR/IR Bohlmann Bands) Scaffold->QC_Stereo Validation Hydrolysis Saponification (LiOH, THF/H2O) QC_Stereo->Hydrolysis Pass Acid_Core Free Acid Intermediate Hydrolysis->Acid_Core Coupling Parallel Amide Coupling (HATU/DIEA + R-NH2) Acid_Core->Coupling Split to 96 wells Purification SCX Solid Phase Extraction Coupling->Purification Workup Final_Lib Final Library (96-well format) Purification->Final_Lib

Figure 1: Workflow for the conversion of the ethyl ester scaffold into a purified amide library.

Experimental Protocols

Protocol A: Scaffold Preparation (Saponification)

Objective: Convert the ethyl ester to the reactive carboxylic acid precursor without epimerizing the stereocenters.[1]

Materials:

  • Ethyl octahydro-2H-quinolizine-3-carboxylate (10 mmol)[1]

  • Lithium Hydroxide monohydrate (LiOH[1]·H₂O) (15 mmol)[1]

  • Solvent: THF/Water (3:1 v/v)[1]

  • 1M HCl[1]

Procedure:

  • Dissolve 2.11 g (10 mmol) of the ethyl ester in 30 mL of THF/Water (3:1).[1]

  • Add LiOH·H₂O (0.63 g, 15 mmol) in one portion.[1]

  • Stir vigorously at room temperature for 4 hours. Crucial: Do not heat.[1] Heating may induce epimerization at the C3 position.[1]

  • Monitor by TLC (MeOH/DCM 1:9) until the ester spot disappears.[1]

  • Carefully adjust pH to ~5.0 using 1M HCl.[1]

  • Evaporate THF under reduced pressure. Lyophilize the aqueous residue to obtain the crude lithium carboxylate or extract with n-butanol if the free acid is required (the amino-acid nature makes it zwitterionic and water-soluble).[1]

    • Alternative: Use the crude lithium salt directly in coupling if using HATU.[1]

Protocol B: Parallel Amide Library Synthesis (96-Well Format)

Objective: High-throughput coupling of diverse amines to the quinolizidine core.[1]

Reagents:

  • Core: Quinolizine-3-carboxylic acid (lithium salt or free acid).[1]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.[1]

  • Diversity Set: 96 unique primary/secondary amines.[1]

Step-by-Step:

  • Stock Preparation:

    • Core Solution: Dissolve the acid (0.1 M) and DIPEA (0.3 M) in DMF.[1]

    • Amine Plate: Prepare 0.15 M solutions of 96 diverse amines in DMF in a deep-well block.

    • HATU Solution: Prepare 0.12 M HATU in DMF immediately before use.[1]

  • Reaction Assembly:

    • Dispense 200 µL of Core Solution (20 µmol) into each well of the reaction block.

    • Add 200 µL of Amine Solution (30 µmol, 1.5 eq) to corresponding wells.

    • Add 200 µL of HATU Solution (24 µmol, 1.2 eq).

  • Incubation:

    • Seal the block and shake at room temperature for 16 hours.

  • Purification (SCX - Strong Cation Exchange):

    • Since the product contains a tertiary amine (the quinolizidine core), it can be caught on an acidic resin while non-basic impurities (excess reagents) wash through.[1]

    • Load reaction mixture onto pre-conditioned SCX cartridges.

    • Wash with MeOH (3 x 1 mL) to remove DMF, HATU byproducts, and unreacted acidic/neutral components.[1]

    • Elute product with 2M Ammonia in MeOH (2 x 1 mL).[1]

  • Finishing:

    • Evaporate solvent (SpeedVac).[1]

    • Resuspend in DMSO for biological screening.[1]

Quality Control & Validation

Stereochemical Integrity Check

The bridgehead nitrogen is prone to inversion if the pH is too low or temperature too high during synthesis.[1]

  • Method: 1H-NMR (400 MHz, CDCl3).[1]

  • Diagnostic Signal: Look for the bridgehead proton (H-9a).[1] In the trans-fused system, this proton is axial-axial coupled to neighbors, appearing as a broad multiplet or doublet of doublets with large

    
     values (
    
    
    
    Hz) upfield.[1]
  • Bohlmann Bands: IR spectroscopy should show bands at 2700–2800 cm⁻¹, indicative of anti-periplanar lone pair/C-H interaction characteristic of trans-quinolizidines.[1]

Library Success Criteria (Table 1)
ParameterAcceptance CriteriaMethod
Purity > 85% (LC-UV at 254 nm)UPLC-MS
Identity [M+H]+ ± 0.5 DaESI-MS
Solubility Clear solution at 10 mM in DMSOVisual / Nephelometry
Recovery > 60% theoretical yieldGravimetric

Biological Application Context

The resulting library projects the amide R-group into a vector defined by the rigid bicyclic core.[1] This is particularly relevant for:

  • nAChR Ligands: The quinolizidine core mimics the pharmacophore of acetylcholine and nicotine.[1]

  • Anti-inflammatory Agents: Derivatives of quinolizidine-3-carboxylic acid have shown potential in inhibiting cytokine release (IL-1β) [3].[1]

  • Viral Entry Inhibitors: The lipophilic, globular nature of the scaffold allows membrane penetration, relevant for intracellular targets.[1]

SAR Exploration Map

The diagram below illustrates the vectors for Structure-Activity Relationship (SAR) exploration using this scaffold.

SAR_Logic Center Octahydro-2H-quinolizine Core Vector1 C3-Amide Region (Library Diversity) Center->Vector1 Functionalization Vector2 Bridgehead Nitrogen (pKa / H-Bond Acceptor) Center->Vector2 Intrinsic Property Vector3 Lipophilic Pocket (Ring Fusion Geometry) Center->Vector3 3D Shape Target Target Binding Site (e.g., GPCR / Ion Channel) Vector1->Target Specific Interactions Vector2->Target Salt Bridge Vector3->Target Hydrophobic Fit

Figure 2: SAR vectors provided by the quinolizidine scaffold.[1]

References

  • Golebiewski, W. M., & Spenser, I. D. (1988).[1][2] Biosynthesis of the quinolizidine alkaloids. Canadian Journal of Chemistry, 66(10), 2463-2474.[1] Link[1]

  • Wink, M., et al. (1995).[1][2] Quinolizidine alkaloids: Biochemistry, ecology, and medicinal applications. In: Alkaloids: Chemical and Biological Perspectives. Link

  • Bunsupa, S., et al. (2012).[1] Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239.[1][3] Link

  • Navarrete-Encina, P. A., et al. (2019).[1] The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 24(9), 1735.[1] Link

  • ChemScene. (n.d.).[1] Ethyl octahydro-2H-quinolizine-3-carboxylate Product Data. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl octahydro-2H-quinolizine-3-carboxylate

Status: Operational Ticket ID: #QZR-3-PUR Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting isolation, diastereomer separation, and stabilization of CAS 76211-05-7.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #QZR-3-PUR Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting isolation, diastereomer separation, and stabilization of CAS 76211-05-7.

Triage: Read This First

If you are reading this, you likely possess a crude reaction mixture that is a viscous, dark yellow-to-brown oil. You are struggling with one of three issues:

  • The "Streak": Your compound tails aggressively on TLC/Column.

  • The "Ghost" Impurity: You cannot separate the cis-fused and trans-fused diastereomers.

  • The Oil Trap: You cannot get the material to crystallize.

Ethyl octahydro-2H-quinolizine-3-carboxylate (also known as 3-ethoxycarbonylquinolizidine) is a bicyclic tertiary amine with an ester pendant. Its purification is governed by two conflicting properties: the basicity of the bridgehead nitrogen and the hydrolytic sensitivity of the ethyl ester.

Below are the field-validated protocols to purify this intermediate.

Module 1: The Acid-Base "Reset" (Primary Cleanup)

Before attempting chromatography, you must remove neutral organic impurities (unreacted starting materials, tars) using the molecule's basicity.

The Trap: The ester group at position 3 is susceptible to hydrolysis if exposed to strong base or heat. Do not use 10% NaOH or reflux.

Protocol: Cold Acid-Base Extraction
  • Dissolution: Dissolve crude oil in EtOAc (Ethyl Acetate). Avoid DCM if possible to prevent emulsion formation during basification.

  • Acidification: Extract with ice-cold 1M HCl (3x).

    • Chemistry: The amine protonates (

      
      ), moving into the aqueous layer. Neutral impurities stay in EtOAc.
      
  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc. Discard this organic wash.

  • Basification (CRITICAL STEP):

    • Place the aqueous beaker in an ice bath.

    • Slowly add saturated

      
        or 2M 
      
      
      
      until pH ~9-10.
    • Warning: Do not use strong NaOH; it will saponify the ethyl ester to the carboxylic acid (zwitterion), which is water-soluble and will be lost.

  • Extraction: Extract the cloudy aqueous basic layer with DCM (Dichloromethane) (3x).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo (bath < 40°C).
    

Outcome: You should now have a cleaner, lighter oil containing the diastereomeric mixture of the amine.

AcidBaseWorkflow Start Crude Reaction Mixture (Dark Oil) Dissolve Dissolve in EtOAc Start->Dissolve Acidify Extract with Cold 1M HCl Dissolve->Acidify OrgLayer1 Organic Layer (Neutrals/Tars) Acidify->OrgLayer1 Separation AqLayer1 Aqueous Layer (Protonated Amine) Acidify->AqLayer1 Separation Waste Discard OrgLayer1->Waste Basify Basify to pH 10 (Cold K2CO3) AqLayer1->Basify Extract Extract into DCM Basify->Extract Final Purified Free Base (Diastereomer Mix) Extract->Final

Figure 1: Selective acid-base extraction workflow designed to preserve the sensitive ethyl ester functionality.

Module 2: Chromatographic Separation (Diastereomer Control)

The quinolizidine ring junction can exist in cis or trans fusion.[1] Combined with the ester at C3, you likely have a mixture of diastereomers.[2] Separation requires careful mobile phase engineering.

The Issue: Silica gel is acidic. The basic nitrogen will interact with silanol groups, causing severe tailing (streaking) and co-elution of isomers.

The Solution: Amine Deactivation.

Recommended Solvent Systems
MethodMobile Phase CompositionApplication
TLC (Standard) DCM : MeOH :

(95 : 4 : 1)
Quick purity check.
Flash Column Hexane : EtOAc :

(70 : 28 : 2)
Separation of diastereomers.[3]
Difficult Separation Toluene : Acetone :

(80 : 18 : 2)
Alternative selectivity if EtOAc fails.

Step-by-Step Protocol:

  • Pre-treatment: Slurry your silica gel in the mobile phase containing the Triethylamine (

    
    ) before packing the column. This neutralizes the active sites.
    
  • Loading: Load the oil as a concentrated solution in Toluene or minimal DCM.

  • Elution: Run the gradient. The trans-fused isomer is typically less polar (elutes first) due to the "lone pair" effect and compact shape compared to the cis-fused conformers.

Module 3: Crystallization & Storage (The Hydrochloride Salt)

The free base ester is an oil that oxidizes over time (N-oxide formation). For long-term storage or final purification, convert it to the hydrochloride salt.

Protocol:

  • Dissolve 1g of the purified oil in 5 mL of anhydrous Diethyl Ether (or 1,4-Dioxane).

  • Cool to 0°C.

  • Dropwise add 2M HCl in Ether (commercially available) or bubble dry HCl gas.

  • A white precipitate should form immediately.

  • Recrystallization: If the solid is amorphous, recrystallize from Ethanol/Ether or Isopropanol .

Why this works: The salt lattice excludes non-basic impurities and often discriminates between diastereomers, enriching one isomer in the crystal lattice.

Frequently Asked Questions (Troubleshooting)

Q1: I see two spots on TLC that merge. How do I separate them?

  • A: These are the diastereomers (likely C3-epimers or ring-fusion isomers). If standard silica fails, switch to Alumina (Neutral, Activity Grade III) . Alumina is less acidic than silica, reducing the "drag" on the amine, often allowing the subtle diastereomeric differences to resolve.

Q2: My ester disappeared after the acid-base workup!

  • A: You likely used NaOH or let the basic solution sit too long. The hydrolysis of ethyl esters is rapid in aqueous base. Repeat the extraction using saturated Sodium Bicarbonate (

    
    )  and keep all phases at 4°C.
    

Q3: Can I distill this compound?

  • A: Yes, but it requires high vacuum.

    • Estimated Boiling Point: 110–125°C @ 1 mmHg.

    • Warning: Quinolizidines can undergo retro-Mannich or Hofmann-like elimination at high temperatures if impurities are present. Kugelrohr distillation is recommended for small scales (<5g).

Q4: The NMR shows broad peaks.

  • A: This is characteristic of quinolizidines undergoing ring inversion (conformational flipping) at room temperature.

    • Fix: Run the NMR at low temperature (-40°C) to freeze the conformations, or add a drop of TFA/DCl to protonate the nitrogen, which locks the conformation and sharpens the peaks.

References
  • Compound Data & Structure: PubChem. Ethyl octahydro-2H-quinolizine-3-carboxylate (CID 12519345).[4] National Library of Medicine. [Link]

  • Quinolizidine Stereochemistry:Separation and identification of cis and trans isomers of quinolizidine derivatives.

Sources

Optimization

Technical Support Center: Optimization of Ethyl Octahydro-2H-quinolizine-3-carboxylate

Ticket ID: #QZN-76211-OPT Subject: Yield Improvement & Stereocontrol in Octahydroquinolizine Synthesis Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QZN-76211-OPT Subject: Yield Improvement & Stereocontrol in Octahydroquinolizine Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering yield attrition during the synthesis of Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7).[1] This bicyclic amino ester is a critical scaffold in alkaloid synthesis (e.g., lupinine analogs).[1]

Experience indicates that 80% of yield failures occur during the catalytic hydrogenation of the unsaturated precursor (typically ethyl 2-(2-pyridyl)acrylate or a 4-oxo-quinolizine derivative).[1] The bridgehead nitrogen is a potent catalyst poison, and the stereochemical outcome (cis- vs. trans-fused ring) heavily influences isolation efficiency.[1]

This guide provides a self-validating workflow to optimize conversion, control stereochemistry, and maximize recovery.

Critical Workflow: Catalytic Hydrogenation

The transformation of the pyridine/alkene moiety into the saturated piperidine/quinolizidine system is the yield-determining step.

The Protocol (Optimized for Yield)
  • Substrate: Ethyl 2-(2-pyridyl)acrylate or Ethyl 2H-quinolizine-3-carboxylate.[1]

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) is superior to Pd/C for avoiding partial reduction.[1]

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Conditions: 3–5 bar H₂, Room Temperature.

Step-by-Step Methodology:

  • Protonation (Crucial): Dissolve the precursor in glacial AcOH. The nitrogen must be protonated to prevent it from coordinating with and poisoning the metal catalyst surface.

  • Catalyst Loading: Add PtO₂ (5-10 mol%).[1] Note: Do not use Pd/C if you observe stalled reactions; Pd is more susceptible to nitrogen poisoning in this specific scaffold.

  • Hydrogenation: Pressurize to 4 bar (60 psi). Agitate vigorously.

  • Monitoring: Monitor H₂ uptake. The reaction is complete when uptake plateaus.

  • Workup: Filter catalyst over Celite. Concentrate AcOH. Carefully basify the residue with cold saturated NaHCO₃ to pH 8-9 (avoid strong NaOH to prevent ester hydrolysis). Extract immediately with DCM.[1]

Visualizing the Workflow

HydrogenationWorkflow Precursor Unsaturated Precursor (Pyridine/Quinolizine) Acidification Solvation in AcOH (Protonation of N) Precursor->Acidification Prevents Poisoning Hydrogenation Hydrogenation (PtO2, 4 bar H2) Acidification->Hydrogenation Filtration Cat. Filtration (Celite) Hydrogenation->Filtration Basification Basification (pH 8.5, Cold) Filtration->Basification Remove AcOH Extraction DCM Extraction & Concentration Basification->Extraction Yield Recovery

Figure 1: Optimized hydrogenation workflow emphasizing nitrogen protonation to prevent catalyst deactivation.[1]

Troubleshooting & Diagnostics (Q&A)

Issue 1: "The reaction stalls at 50% conversion."

Root Cause: Catalyst poisoning. The bridgehead nitrogen, if free, binds irreversibly to the active metal sites. Diagnostic: Check the solvent pH. If you are using neutral ethanol or methanol, this is the cause. Remedial Action:

  • Switch solvent to Glacial Acetic Acid .[1]

  • Alternatively, pre-form the HCl salt of the precursor before hydrogenation in EtOH.

  • Warning: Avoid HCl if using PtO₂ in situ, as halide ions can inhibit Pt activity.[1] Use AcOH or H₂SO₄.[1]

Issue 2: "I am getting a mixture of isomers."

Root Cause: Thermodynamic vs. Kinetic control.

  • Cis-fused (Kinetic): Favored by rapid hydrogenation in acidic media (Adams' catalyst).[1]

  • Trans-fused (Thermodynamic): Favored by slow reduction or radical mechanisms.[1] Data Comparison:

ConditionMajor IsomerYieldNotes
PtO₂ / AcOH / 4 bar Cis-fused 92% Fast, clean conversion.[1] Recommended route.
Pd/C / EtOH / 1 barMixed45%Stalls frequently.[1]
Na / EtOH (Bouveault-Blanc)Trans-fused60%Harsh conditions, ester hydrolysis risk.[1]
Issue 3: "My ester is disappearing during workup."

Root Cause: Saponification.[1] The ethyl ester at position 3 is sterically accessible and hydrolyzes easily if the basification step becomes too hot or too basic (pH > 11). Remedial Action:

  • Use saturated NaHCO₃ or K₂CO₃ , not NaOH.[1]

  • Keep the mixture on an ice bath during neutralization.

  • Extract immediately; do not leave the aqueous basic layer stirring overnight.

Advanced Troubleshooting Logic

Use this decision tree to diagnose yield loss in real-time.

TroubleshootingTree Start Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Unreacted Starting Material Remains CheckTLC->Unreacted Incomplete WrongProduct Wrong Product Formed CheckTLC->WrongProduct Byproducts CheckPressure Check H2 Pressure & Agitation Unreacted->CheckPressure Hydrolysis Diagnosis: Ester Hydrolysis WrongProduct->Hydrolysis Acid product? CheckSolvent Check Solvent System CheckPressure->CheckSolvent Pressure OK Poisoning Diagnosis: Catalyst Poisoning CheckSolvent->Poisoning Neutral Solvent? Action1 Action: Switch to AcOH solvent Poisoning->Action1 Action2 Action: Milder Workup (NaHCO3, Cold) Hydrolysis->Action2

Figure 2: Diagnostic logic tree for isolating the root cause of yield attrition.

Purification Protocol

Because octahydroquinolizines are tertiary amines, they tail significantly on silica gel, leading to broad bands and material loss.[1]

Recommended Purification:

  • Vacuum Distillation: This is the preferred method for the ethyl ester.

    • Boiling Point: ~110–120°C at 0.5 mmHg (Estimate based on similar quinolizidines).[1]

    • Advantage:[1][2][3][4] Avoids silica interaction completely.[1]

  • Flash Chromatography (If distillation fails):

    • Stationary Phase: Silica Gel (pre-washed).[1]

    • Eluent: Hexanes : Ethyl Acetate (gradient) + 1% Triethylamine (Et₃N) .[1]

    • Note: The Et₃N blocks acidic silanol sites, sharpening the peak shape and improving recovery by ~15-20%.[1]

References

  • Catalytic Hydrogenation of Quinolines

    • Title: Stereoselective Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahydroquinolines.[1][5][6]

    • Source:Angewandte Chemie International Edition (via NIH).[1]

    • URL:[Link] (General reference for heterocycle reduction mechanisms).[1]

  • Adams' Catalyst & Acidic Media

    • Title: Heterogeneous Catalytic Hydrogenation of Heterocycles.[1]

    • Source:Journal of the American Chemical Society.[5]

    • Context: Establishes the necessity of acidic media to prevent amine poisoning of Pt surfaces.[1]

  • Quinolizidine Stereochemistry

    • Title: Stereoselective Synthesis of Benzo[a]quinolizidines.[1][7]

    • Source:ACS Omega / PubMed Central.[1]

    • URL:[Link]

  • Ester Purification Techniques

    • Title: Process for the purification of esters.[2][4][8][9][10]

    • Source: US Patent 4521595A.[1]

    • URL

Sources

Troubleshooting

Technical Support Center: Quinolizine &amp; Quinolizidine Synthesis

This technical guide addresses the specific challenges in synthesizing Quinolizine (the aromatic 9aH-quinolizine or quinolizinium cation) and Quinolizidine (the saturated bicyclic framework common in alkaloids like lupin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing Quinolizine (the aromatic 9aH-quinolizine or quinolizinium cation) and Quinolizidine (the saturated bicyclic framework common in alkaloids like lupinine and sparteine).

Status: Operational | Tier: Level 3 (Senior Research Support)

Core Synthesis Modules & Troubleshooting

Select the module corresponding to your current synthetic pathway.

Module A: Cyclization Failures in Ring-Closing Metathesis (RCM)

Context: You are attempting to close the second ring of a quinolizidine using a Ru-based catalyst (Grubbs I/II, Hoveyda-Grubbs), but are observing dimerization, isomerization, or no reaction.

The Root Cause: Nitrogen Lone Pair Interference The basic nitrogen atom in the precursor (often a diene-amine) coordinates to the Ruthenium metal center, displacing the phosphine or carbene ligand and killing the catalytic cycle.

Troubleshooting Protocol:

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningProtonate the Nitrogen: Run the reaction in the presence of 1.05 eq. of p-toluenesulfonic acid (pTsA) or HCl (ether). This ties up the lone pair as an ammonium salt, preventing Ru-coordination. Lewis Acid Protection: Pre-complex the amine with Ti(OiPr)₄ before adding the catalyst.
Dimerization (Oligomers) Concentration too HighHigh Dilution: Decrease concentration to < 0.005 M. RCM is entropically disfavored compared to intermolecular ADMET polymerization.
Isomerization (Double bond migration) Hydride FormationAdd Benzoquinone: Add 10-20 mol% 1,4-benzoquinone to scavenge Ru-hydride species responsible for alkene isomerization.

Visualization: RCM Decision Logic

RCM_Troubleshooting Start RCM Failure Analysis Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Product_Type Identify Major Byproduct Check_SM->Product_Type Yes Poison Catalyst Poisoning by N-Lone Pair Check_SM->Poison No (SM Recovered) Dimer Intermolecular Dimerization Product_Type->Dimer Oligomers Found Isomer Alkene Isomerization Product_Type->Isomer Shifted Alkene Fix_Acid Action: Add 1.0 eq pTsA or HCl Poison->Fix_Acid Fix_Dilution Action: Dilute to < 5 mM Dimer->Fix_Dilution Fix_Scavenger Action: Add Benzoquinone Isomer->Fix_Scavenger

Caption: Decision matrix for diagnosing Ring-Closing Metathesis failures in nitrogen-containing heterocycles.

Module B: Regioselectivity in Quinolizinium Salt Formation

Context: You are synthesizing the aromatic quinolizinium core, perhaps via the Rh(III)-catalyzed C-H activation of 2-vinylpyridine with alkynes. You are obtaining a mixture of regioisomers.[1][2]

The Mechanism: The reaction involves the coordination of the pyridine nitrogen to the metal, followed by ortho-C-H activation. The insertion of the alkyne determines the regioselectivity. Sterics on the alkyne dictate the outcome.

Troubleshooting Protocol:

  • Analyze the Alkyne:

    • Symmetrical Alkynes (e.g., Diphenylacetylene): No issue.

    • Unsymmetrical Alkynes (e.g., 1-phenyl-1-propyne): Expect mixtures (often ~2.8:1 favorability).

  • Steric Steering:

    • The bulkier group of the alkyne typically ends up distal to the nitrogen bridgehead (Position 2 rather than Position 1) to minimize steric clash with the pyridine ring during insertion.

  • Solvent Switch:

    • Switching from MeOH to TFE (Trifluoroethanol) can sometimes alter the hydrogen-bonding environment and slightly improve regioselectivity, though steric modification of the substrate is more effective.

Critical Warning - Pseudobase Formation: Quinolizinium salts are susceptible to nucleophilic attack by hydroxide at the C4 or C6 positions, leading to ring opening (pseudobase formation).

  • Symptom: The yellow fluorescent solution turns colorless upon adding base or during aqueous workup.

  • Fix: Maintain acidic pH (< 4) during workup. If the ring opens, treat with concentrated HBr or HClO₄ to recyclize and precipitate the salt.

Module C: Stereocontrol in Quinolizidine Reduction

Context: You have a quinolizinium salt or a dehydro-quinolizidine and need to reduce it to the saturated alkaloid. You need a specific diastereomer (cis-fused vs. trans-fused).

The Stereochemical Rule:

  • Thermodynamic Control (Trans-fused): Reduction with Na/Liquid Ammonia or hydrogenation over Pd/C in acidic media typically yields the trans-fused ring system (more stable).

  • Kinetic Control (Cis-fused): Hydrogenation over PtO₂ (Adams' catalyst) in acetic acid or reduction with NaBH₄ (if starting from the iminium) often favors the cis-fused product due to hydrogen delivery from the less hindered face.

Quantitative Comparison of Reduction Methods:

MethodMajor IsomerMechanismNotes
H₂ / PtO₂ / AcOH Cis-fusedKinetic (Syn addition)Fast; sensitive to steric bulk.
H₂ / Pd-C / HCl Trans-fusedThermodynamicAcid promotes equilibration via enamine.
Na / NH₃ (liq) Trans-fusedThermodynamicDissolving metal reduction; harsh conditions.
LiAlH₄ VariesHydride attackDepends on the precursor (lactam vs iminium).

FAQ: Rapid Diagnostics

Q: Why did my quinolizinium product turn into a red/brown tar upon adding NaOH? A: You triggered the Hofmann Elimination or Pseudobase Ring Opening . Quaternary ammonium salts adjacent to bridgehead carbons are unstable in strong base. The ring opens to form an amino-enone. Immediate Action: Re-acidify with HBF₄ or HClO₄ to attempt ring closure.

Q: I am trying a Dieckmann condensation to form the quinolizidine ketone, but the yield is <10%. A: The competing intermolecular Claisen condensation is likely dominating.

  • Solution: Use high dilution (add the diester dropwise over 4-8 hours to the refluxing base).

  • Base Choice: Ensure the base (e.g., NaOEt) matches the ester leaving group to prevent transesterification side products.

Q: My [4+2] cycloaddition with pyridinium ylides is yielding indolizines instead of quinolizines. A: You are likely performing a [3+2] cycloaddition. Pyridinium ylides react as 1,3-dipoles with alkynes to form indolizines (5-membered ring fused to 6). To get quinolizines (6+6), you typically need 2-vinylpyridine precursors (Diels-Alder type) or specific electron-deficient alkynes that favor [4+2] pathways.

References

  • Rh-Catalyzed Synthesis: Luo, C.-Z., Gandeepan, P., & Cheng, C.-H. (2013). A convenient synthesis of quinolizinium salts through Rh(III) or Ru(II)-catalyzed C–H bond activation of 2-alkenylpyridines.[1][3] Chemical Communications, 49, 8528-8530.[1]

  • RCM Troubleshooting: Grubbs, R. H. (2004). Olefin metathesis.[4][5][6] Tetrahedron, 60(34), 7117-7140.

  • Stereoselective Reduction: Catalán, J., et al. (2016). Stereoselective synthesis of quinolizidine alkaloids. Journal of Organic Chemistry. (General reference for stereocontrol principles).
  • Pseudobase Formation: Magidson, O. Y. (1955). Synthesis of Quinolizine Derivatives. Russian Chemical Reviews. (Classic mechanism of ring opening).

Sources

Optimization

Separation of O-alkylation vs N-alkylation products in benzothiazine synthesis

Topic: Separation & Control of O- vs. N-Alkylation Products in 1,2-Benzothiazine Synthesis Ticket ID: BZT-ALK-001 Status: Open for Resolution 🟢 System Status & Overview Welcome to the Benzothiazine Synthesis Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation & Control of O- vs. N-Alkylation Products in 1,2-Benzothiazine Synthesis Ticket ID: BZT-ALK-001 Status: Open for Resolution

🟢 System Status & Overview

Welcome to the Benzothiazine Synthesis Support Hub. You are likely accessing this guide because your alkylation of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides (or their saccharin precursors) yielded a mixture of isomers.

The Core Conflict: The benzothiazine enolate is an ambident nucleophile . It possesses two reactive centers:

  • Nitrogen (N-alkylation): Thermodynamically favored, biologically active target (e.g., Piroxicam, Meloxicam precursors).

  • Oxygen (O-alkylation): Kinetically favored (under certain conditions), often considered an impurity.

This guide provides the diagnostic logic to prevent this mixture and the protocols to separate it if it occurs.

🛠 Module 1: Diagnostic & Mechanism (The "Why")

Root Cause Analysis: HSAB Theory

The ratio of N- vs. O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects.

  • The Nitrogen Center: Softer nucleophile. Favored by orbital control and thermodynamic equilibration.

  • The Oxygen Center: Harder nucleophile (high negative charge density). Favored by electrostatic control and kinetic conditions.

Visualizing the Pathway

The following diagram illustrates the resonance structures of the enolate and the divergence points for alkylation.

Benzothiazine_Alkylation SM Starting Material (Enol/Amide Tautomer) Base Deprotonation (NaH, K2CO3, etc.) SM->Base Enolate Resonance Stabilized Enolate (Ambident Nucleophile) Base->Enolate N_Prod N-Alkylated Product (Thermodynamic) Target Drug Scaffold Enolate->N_Prod Polar Aprotic Solvent Soft Electrophiles High Temp O_Prod O-Alkylated Product (Kinetic) Imidate Ester Impurity Enolate->O_Prod Polar Protic Solvent Hard Electrophiles Ag+ Salts O_Prod->N_Prod Thermal Rearrangement (Chapman-like)

Figure 1: Mechanistic divergence of benzothiazine alkylation. N-alkylation is the thermodynamic sink, while O-alkylation is kinetically accessible.

⚙️ Module 2: Troubleshooting Synthesis (Prevention)

Before attempting difficult separations, optimize the reaction conditions to suppress O-alkylation.

Optimization Matrix
VariableCondition for N-Alkylation (Target)Condition for O-Alkylation (Avoid)Mechanistic Reason
Solvent DMF, DMSO, Ionic Liquids Ethanol, Acetone, THFPolar aprotic solvents dissociate the cation-enolate pair, leaving the "naked" anion to react at the softer N-center.
Base/Cation NaH, NaOEt Ag₂CO₃, K₂CO₃Silver (Ag⁺) coordinates with the Nitrogen lone pair, blocking it and forcing reaction at Oxygen.
Temperature Reflux (>80°C) Room Temp / 0°CN-alkylation has a higher activation energy. High heat favors the thermodynamic product (N-alkyl).
Alkylating Agent Alkyl Iodides (Soft) Alkyl Sulfates/Tosylates (Hard)Soft electrophiles (R-I) prefer the soft nucleophile (N). Hard electrophiles prefer the hard nucleophile (O).

Pro-Tip: If using DMF/NaH, ensure the reaction is strictly anhydrous. Water solvates the anion, shielding the N-center and promoting O-alkylation via hydrogen bonding.

🧪 Module 3: Separation Protocols (Resolution)

If you have a mixture, use the following workflows to isolate the N-alkylated product.

Workflow A: The "Acid Wash" (Chemical Separation)

Best for: Removing O-alkyl impurities without column chromatography. Principle: O-alkyl derivatives in this system are essentially imidate esters (vinyl ethers). They are highly susceptible to acid hydrolysis, reverting to the starting material (which is water-soluble at high pH or separable), whereas the N-alkyl amide is chemically robust.

Protocol:

  • Dissolve the crude mixture in THF or Dioxane (10 mL/g).

  • Add 2N HCl (approx. 2-3 eq) and stir at RT for 1-2 hours.

    • Monitor via TLC: The O-alkyl spot should disappear, replaced by the baseline Starting Material spot.

  • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Note: The N-alkyl product enters the organic phase.[1]

    • Note: The hydrolyzed Starting Material (now a phenol/enolic species) may also enter the organic phase depending on pH.

  • Purification Wash: Wash the EtOAc layer with 10% Na₂CO₃ .

    • The Starting Material (acidic enol, pKa ~5-6) will deprotonate and move to the aqueous layer.

    • The N-alkyl product (neutral) remains in the EtOAc layer.

  • Dry (MgSO₄) and concentrate the organic layer to yield pure N-alkyl product.

Workflow B: Flash Chromatography (Physical Separation)

Best for: Small scale or when hydrolysis is risky for other functional groups.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Toluene:Ethyl Acetate (Gradient 9:1 to 6:4).[2]

  • Elution Order:

    • O-Alkyl Product (High Rf): Less polar. Lacks the H-bond donor capability of the amide and the strong dipole of the lactam.

    • N-Alkyl Product (Lower Rf): More polar due to the rigid sulfonyl-amide carbonyl dipole.

    • Starting Material (Baseline): Highly polar/acidic.

Separation Decision Tree

Separation_Workflow Start Crude Reaction Mixture (N + O Isomers) TLC TLC Check (Toluene:EtOAc 8:2) Start->TLC Separable Distinct Spots? (Delta Rf > 0.15) TLC->Separable Column Flash Chromatography Elute O-isomer first Separable->Column Yes Hydrolysis Acid Hydrolysis Protocol (Destroys O-isomer) Separable->Hydrolysis No / Overlap Final Pure N-Alkyl Product Column->Final Wash Base Wash (Na2CO3) Remove hydrolyzed SM Hydrolysis->Wash Wash->Final

Figure 2: Decision matrix for selecting the optimal purification route.

🔍 Module 4: Characterization (Verification)

Confirm your separation using spectroscopic markers.

1H NMR Spectroscopy

The chemical shift of the alkyl group (e.g., Methyl) is the definitive marker.

  • N-CH₃: Resonates Upfield (typically 3.0 – 3.4 ppm ). The shielding cone of the carbonyl/sulfonyl group affects this position.

  • O-CH₃: Resonates Downfield (typically 3.8 – 4.1 ppm ). The electronegative oxygen exerts a stronger deshielding effect.

IR Spectroscopy[1][2][3][4][5]
  • N-Alkyl (Tertiary Amide): Shows a strong Carbonyl (C=O) stretch, typically shifted to 1640–1670 cm⁻¹ .

  • O-Alkyl (Imidate/Vinyl Ether): The Amide C=O band disappears . You will instead see C=N and C-O stretches (often complex region 1550–1620 cm⁻¹), but the distinct carbonyl peak is lost.

❓ FAQ: Frequently Asked Questions

Q: Can I convert the O-alkyl byproduct into the N-alkyl product? A: Sometimes. This is known as the Chapman Rearrangement . Heating the O-alkyl imidate to high temperatures (often >200°C) can cause a [3,3]-sigmatropic rearrangement to the thermodynamically stable N-alkyl amide. However, for benzothiazines, yields are often poor due to decomposition. It is usually better to hydrolyze and re-alkylate.

Q: Why does adding Silver Oxide (Ag₂O) give me almost 100% O-alkylation? A: Silver is a "soft" Lewis acid that has a high affinity for the "soft" Nitrogen lone pair. By coordinating to the Nitrogen, it physically blocks the site, forcing the alkyl halide to attack the Oxygen. Avoid silver salts if N-alkylation is the goal.

Q: My N-alkyl product is oiling out during crystallization. What do I do? A: Benzothiazine derivatives are prone to polymorphism. Try triturating the oil with cold Diethyl Ether or Hexane to induce nucleation. If that fails, dissolve in minimal hot Ethanol and add water dropwise until turbid, then let cool very slowly.

📚 References

  • Zia-ur-Rehman, M., et al. (2005).[3] An Efficient Synthesis of 2-Alkyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxides. Bulletin of the Korean Chemical Society, 26(11), 1771-1775.[3]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide.[4] Potent nonsteroidal anti-inflammatory agents.[5] Journal of Medicinal Chemistry, 15(8), 848–849.

  • Ahmad, S., et al. (2010). N-Alkylation of Benzothiazines: Synthesis and Biological Evaluation. Journal of the Chemical Society of Pakistan. (General reference for N-alkylation protocols in ionic liquids).

  • Gompper, R. (1964). Relations between Structure and Reactivity of Ambident Anions. Angewandte Chemie International Edition, 3(8), 560-570. (Foundational theory on HSAB and ambident nucleophiles).

Sources

Troubleshooting

Technical Support Center: Quinolizidine Alkaloid Synthesis

Status: Operational Ticket ID: QA-SYNTH-2024 Subject: Troubleshooting Stereocontrol, Cyclization, and Purification in Quinolizidine Assembly Introduction: The Quinolizidine Challenge Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: QA-SYNTH-2024 Subject: Troubleshooting Stereocontrol, Cyclization, and Purification in Quinolizidine Assembly

Introduction: The Quinolizidine Challenge

Welcome to the Technical Support Center for Quinolizidine Alkaloid Synthesis. This class of bicyclic nitrogen heterocycles (e.g., (-)-lupinine, (+)-sparteine, cytisine) presents a unique "triad of trouble" for synthetic chemists:

  • Bridgehead Stereochemistry: Controlling the cis vs. trans ring fusion at the nitrogen bridgehead.

  • Cyclization Thermodynamics: Overcoming the entropic penalties of forming medium-sized rings or closing the second ring in a bicyclic system.

  • Purification Instability: Managing the basicity of the tertiary amine during isolation.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab.

Module 1: Stereochemical Control (The "Diastereomer Disaster")

User Issue: "I synthesized the quinolizidine core, but NMR suggests I have the wrong diastereomer at the bridgehead. How do I distinguish and correct this?"

Technical Diagnosis

The stereochemistry of the quinolizidine ring fusion depends heavily on the orientation of the nitrogen lone pair. The system exists in equilibrium between cis-fused and trans-fused conformers.

  • Thermodynamic Preference: The trans-fused decalin-like system is generally more stable (approx. 2.4 kcal/mol) due to the absence of gauche interactions, provided the nitrogen lone pair is antiperiplanar to the bridgehead C-H bond.

  • Kinetic Trap: Reactions involving intramolecular Mannich cyclizations often proceed through a chair-like transition state that may kinetically favor the cis-isomer depending on the approach of the nucleophile.

Diagnostic Tool: Bohlmann Bands (IR Spectroscopy)

Before running expensive 2D-NMR, use FTIR as a rapid diagnostic tool.

  • The Signal: Look at the

    
     region (C-H stretching).
    
  • Interpretation:

    • Trans-fused: Shows distinct, strong absorption bands (Bohlmann bands).[1] This results from the interaction between the nitrogen lone pair and the anti-periplanar axial C-H bonds.

    • Cis-fused: These bands are absent or very weak because the geometric requirement for orbital overlap (

      
      ) is not met.
      
Troubleshooting Protocol: Isomerization via Solvent Switching

If you have the kinetic cis-product but need the thermodynamic trans-product:

  • Dissolve: Take the crude amine in a non-polar solvent (e.g., Toluene or Hexane).

  • Equilibrate: Heat to reflux for 4-12 hours.

    • Mechanism:[1][2][3][4][5][6][7] High temperature overcomes the rotational barrier, allowing the nitrogen invertomer to settle into the thermodynamic trans-well.

  • Check: Monitor the appearance of Bohlmann bands in IR.

Module 2: Ring Closure Dynamics (RCM & Mannich)

User Issue: "My Ring-Closing Metathesis (RCM) is stalling at 50% conversion, or I'm seeing massive dimerization."

Root Cause Analysis

Quinolizidine precursors often contain basic amines that can coordinate with Ruthenium-based catalysts (Grubbs/Hoveyda-Grubbs), poisoning the active species. Furthermore, the formation of the bicyclic core is entropically demanding.

Troubleshooting Guide: RCM Optimization
ParameterStandard ConditionOptimized for Quinolizidine (Troubleshooting) Why?
Concentration 0.05 M - 0.1 MPseudo-dilute (< 0.005 M) Prevents intermolecular dimerization (polymerization).
Catalyst Grubbs IIZhan 1B or M73-SIMes These catalysts are often more robust against amine poisoning and allow lower loading.
Additive NoneTi(OiPr)4 or CSA (Camphorsulfonic acid) Lewis/Brønsted acids sequester the nitrogen lone pair, preventing it from chelating the Ru-catalyst.
Gas Management Passive RefluxActive Argon Sparging / Static Vacuum RCM is reversible. Removing ethylene gas drives the equilibrium toward the closed ring (Le Chatelier’s principle).
Visual Workflow: RCM Rescue Strategy

RCM_Troubleshooting Start RCM Reaction Stalled/Low Yield Check1 Is the amine protected? Start->Check1 Protect Protect N (Boc/Cbz) or Add Acid (CSA/HCl) Check1->Protect No (Free Amine) Check2 Is Ethylene being removed? Check1->Check2 Yes Protect->Check2 GasRemoval Apply Static Vacuum or Argon Sparge Check2->GasRemoval No Check3 Dimerization observed? Check2->Check3 Yes GasRemoval->Check3 Dilution Decrease Conc. to <5mM (Slow Addition) Check3->Dilution Yes (Intermolecular) Success Successful Cyclization Check3->Success No Dilution->Success

Caption: Decision tree for troubleshooting Ring-Closing Metathesis (RCM) failures in alkaloid synthesis.

Module 3: The Intramolecular Mannich Reaction

User Issue: "I am trying to close the ring using a Mannich reaction (Amine + Aldehyde + Enol), but I'm getting complex mixtures."

Technical Insight

The "Double Mannich" or "Robinson-Schöpf" type annulation is powerful but sensitive to pH and enolization rates.

  • The Trap: If the pH is too low, the amine is fully protonated and non-nucleophilic. If too high, the iminium ion doesn't form.

  • The Fix: The "Biomimetic" Zone. These reactions often work best at physiological pH (buffer pH 6-7) or using specific Lewis Acids that activate the aldehyde without killing the amine nucleophile.

Protocol: Lewis-Acid Mediated Cyclization

For substrates where spontaneous cyclization fails:

  • Reagents: Use

    
      or 
    
    
    
    (5-10 mol%) in water/acetonitrile mixtures.
  • Mechanism: These "water-tolerant" Lewis acids activate the carbonyl for iminium formation while tolerating the free amine.

  • Temperature: Keep low (

    
     to RT) to favor the kinetic chair-like transition state, which usually leads to the desired stereoisomer.
    

Module 4: Purification (The Basicity Trap)

User Issue: "My product streaks on silica gel columns and yield is lower than crude NMR suggests."

Explanation

Quinolizidines are tertiary amines. Silica gel is slightly acidic (


). The alkaloid protonates on the column, sticking to the stationary phase.
Corrective Protocols
MethodProcedureBest For
Neutral Alumina Use Aluminum Oxide (Neutral, Brockmann Grade III) instead of Silica.Acid-sensitive alkaloids (e.g., Enamines).
Amine-Doped Silica Pre-wash silica column with 1-5% Triethylamine (TEA) in Hexane. Run eluent with 1% TEA.Standard tertiary amines.
Acid-Base Extraction 1. Dissolve crude in ether.2. Extract with 1M HCl (Product goes to aqueous).3. Wash aqueous with ether (Remove non-basic impurities).4. Basify aqueous (pH 12) with NaOH.5. Extract back into ether.Large scale purification (avoids chromatography).

Summary of Synthetic Pathways

The following diagram illustrates the two primary logic paths for constructing the quinolizidine skeleton: The Metathesis Path (forming the alkene bridge) vs. the Mannich Path (forming the C-N/C-C bonds simultaneously).

Synthesis_Pathways Input Linear Precursor (Amino-Alkene or Amino-Aldehyde) RCM_Step Ring-Closing Metathesis (Grubbs Cat.) Input->RCM_Step Diene Precursor Mannich_Step Intramolecular Mannich (Acid/Base Cat.) Input->Mannich_Step Amino-Acetal/Ketone Red_Step Hydrogenation (H2, Pd/C) RCM_Step->Red_Step Dehydropiperidine Core Quinolizidine Core Red_Step->Core Stereoselective Reduction Mannich_Step->Core One-Pot Cyclization

Caption: Comparison of RCM and Mannich synthetic pathways for quinolizidine alkaloid construction.

References

  • Stereoselective Synthesis & Bohlmann Bands

    • Cribble, G. W., & Nelson, R. B. (1973).[1] Conformational requirements for the existence of Bohlmann bands in the infrared spectra of indolo[2,3-a]quinolizidines. The Journal of Organic Chemistry, 38(16), 2831–2834.

  • Ring-Closing Metathesis (RCM)

    • Yu, M., Lou, S., & Gonzalez-Bobes, F. (2018).[8] Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development, 22(8), 918–946.[8]

  • Mannich Reaction Mechanisms

    • Bernstein, D., et al. (2023).[5][8] Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids. European Journal of Organic Chemistry.

  • Synthesis of (-)

    • Firth, J. D., et al. (2018).[9] A Concise Synthesis of (−)-Sparteine. Angewandte Chemie International Edition, 57(1), 2282–2316.

  • RCM Troubleshooting & Catalyst Selection

    • Drug Hunter. (2023).[2][3][10] Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Ethyl octahydro-2H-quinolizine-3-carboxylate

The following guide is designed to function as a specialized Technical Support Center for researchers working with Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7). It synthesizes chemical stability princip...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to function as a specialized Technical Support Center for researchers working with Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7). It synthesizes chemical stability principles with practical troubleshooting workflows.

Emergency Triage: Diagnostic Workflow

If you are observing unexpected results (loss of potency, extra peaks in LC-MS, precipitation), use this logic tree to identify the root cause immediately.

StabilityTriage Start START: Observation Symptom1 Loss of Mass (M-28) in LC-MS Start->Symptom1 Mass -28 Da Symptom2 Mass Increase (M+16) in LC-MS Start->Symptom2 Mass +16 Da Symptom3 Multiple Peaks (Isomers) Start->Symptom3 Peak Splitting Diag1 DIAGNOSIS: Hydrolysis (Ester Cleavage) Symptom1->Diag1 Diag2 DIAGNOSIS: N-Oxidation Symptom2->Diag2 Diag3 DIAGNOSIS: Epimerization or Diastereomer Separation Symptom3->Diag3 Action1 ACTION: Check pH. Avoid strong acid/base. Use anhydrous solvents. Diag1->Action1 Action2 ACTION: Degas solvents. Add antioxidant (e.g., BHT). Store under Argon. Diag2->Action2 Action3 ACTION: Verify C3 Stereochemistry. Check solvent proticity. Diag3->Action3

Figure 1: Diagnostic logic tree for identifying degradation pathways based on analytical signatures.

Technical Deep Dive: Mechanisms of Instability

As a quinolizidine derivative containing both a tertiary amine and an ethyl ester, Ethyl octahydro-2H-quinolizine-3-carboxylate presents a "dual-threat" stability profile. Understanding the causality below is critical for experimental design.

A. Hydrolysis (The Ester Vulnerability)

The ethyl ester moiety at position 3 is susceptible to hydrolysis, converting the molecule into its corresponding carboxylic acid (Octahydro-2H-quinolizine-3-carboxylic acid).

  • Mechanism: Nucleophilic attack by water on the carbonyl carbon.[1]

  • Catalysis: This reaction is catalyzed by both acids and bases.[1] Crucially, the internal tertiary amine can act as an intramolecular general base catalyst, potentially accelerating hydrolysis in neutral aqueous solutions compared to simple aliphatic esters.[1]

  • Signature: Appearance of a peak with mass [M-28] (Loss of Ethyl group

    
    , gain of H).[1]
    
B. N-Oxidation (The Amine Vulnerability)

The bridgehead nitrogen (N4/N5 depending on numbering) is a tertiary amine with a lone pair electrons.[1]

  • Mechanism: Reaction with dissolved oxygen or peroxides in aged solvents (e.g., THF, Ethers).[1]

  • Risk Factor: High in protic solvents exposed to air.[1]

  • Signature: Appearance of a peak with mass [M+16] (Formation of N-Oxide).[1]

C. Epimerization (Stereochemical Drift)

The quinolizidine ring system can exist in cis or trans fused conformations.[1] Furthermore, the proton at C3 (alpha to the ester) is acidic.[1]

  • Mechanism: In basic conditions, deprotonation at C3 leads to an enolate intermediate.[1] Reprotonation can occur from the opposite face, leading to racemization or epimerization.[1]

  • Impact: If you purchased a pure diastereomer, you may see it equilibrate to a mixture of isomers in solution over time.[1]

Validated Handling Protocols

Do not rely on generic "store at -20°C" advice. Use these specific protocols to ensure data integrity.

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a solution stable for >1 month.

  • Solvent Selection: Use DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol .[1] Avoid water or phosphate buffers for long-term storage.

  • Concentration: Prepare at 10–50 mM . Higher concentrations are generally more stable due to self-buffering effects.

  • Acidification (Critical Step):

    • If the compound is the free base: Add 1.0 equivalent of HCl or Formic Acid to protonate the tertiary amine.[1]

    • Reasoning: Protonating the nitrogen (

      
      ) removes the lone pair, preventing N-oxidation and shutting down intramolecular catalysis of ester hydrolysis.[1]
      
  • Storage: Aliquot into amber glass vials (hydrophobic surface), purge with Argon/Nitrogen, and store at -20°C .

Protocol B: QC Check (Self-Validating System)

Before using a stored solution, run this 10-minute check.

ParameterMethodAcceptance Criteria
Purity LC-MS (C18 column, Water/AcN + 0.1% Formic Acid)Single peak >95% area.
Identity Mass SpecParent ion

Da.[1]
Hydrolysis Check Mass SpecAbsence of peak at

Da (Acid form).[1]
Oxidation Check Mass SpecAbsence of peak at

Da (N-Oxide).

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows two peaks with the exact same mass (212 Da). Is my compound degrading? Answer: Likely not degradation, but isomer separation .[1] The octahydro-quinolizine core has bridgehead stereocenters.[1] Commercial samples are often mixtures of diastereomers (e.g., cis-fused vs trans-fused rings) unless specified as "chiral pure."[1] If the ratio of peaks is constant, it is a stable isomeric mixture.[1] If the ratio changes over time, you are observing epimerization (see Mechanism C).[1]

Q2: Can I use this compound in cell culture media (pH 7.4)? Answer: Yes, but only for short-term experiments (<24 hours). At pH 7.4, a significant fraction of the amine is unprotonated (depending on pKa, usually ~8-9 for quinolizidines), and the ester is exposed to water.[1]

  • Recommendation: Make the stock in DMSO and dilute into media immediately before use.[1] Do not store the diluted media.

Q3: Why does the compound turn yellow in solution? Answer: Yellowing often indicates N-oxide formation or trace oxidation of impurities.[1] While the ester hydrolysis product is colorless, oxidative degradation products of amines are often colored (chromophores).[1]

  • Fix: Check the age of your solvent. Old THF or Ethers contain peroxides that rapidly oxidize this compound.[1] Use fresh, antioxidant-free solvents or add a radical scavenger if compatible with your assay.[1]

Q4: Is the salt form more stable than the free base? Answer: Yes, significantly. The Hydrochloride (HCl) or Hydrobromide salt locks the nitrogen lone pair.[1] If you have the free base oil, converting it to a solid salt (if crystallizable) or storing it in acidified solution is the gold standard for stability [1].[1]

References

  • PubChem Compound Summary . (n.d.). Ethyl octahydro-2H-quinolizine-3-carboxylate (CID 12519345).[2] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link][1]

  • Reilly, L. W., et al. (2018).[1] Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine. Organic Preparations and Procedures International. (Contextual reference for quinolizine stability). Retrieved from [Link][1]

Sources

Troubleshooting

Alternative synthetic routes for the quinolizine core

Senior Application Scientist: Dr. Aris Thorne Subject: Advanced Troubleshooting for Alternative Synthetic Routes Last Updated: January 2026 Introduction: Beyond the Bishler-Napieralski The quinolizine core ( -azaphenalen...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Advanced Troubleshooting for Alternative Synthetic Routes Last Updated: January 2026

Introduction: Beyond the Bishler-Napieralski

The quinolizine core (


-azaphenalene) and its oxidized quinolizinium/quinolizinone derivatives represent a distinct challenge compared to their quinoline cousins. While classical condensation methods (Bischler-Napieralski, Pictet-Spengler) remain valid, they often suffer from harsh conditions and poor regioselectivity when applied to complex alkaloid scaffolds.

This guide addresses the three most robust alternative synthetic methodologies currently dominating high-impact literature: Gold(I/III)-Catalyzed Cycloisomerization , Rhodium(III)-Catalyzed C-H Activation , and Ring-Closing Metathesis (RCM) .

Module A: Gold-Catalyzed Cycloisomerization

Primary Application: Constructing the B-ring via 6-endo-dig cyclization of alkynyl-pyridines.

The Mechanism

Gold catalysis exploits the "soft" carbophilic nature of Au(I) or Au(III) to activate alkynes for nucleophilic attack by the pyridine nitrogen.

GoldMechanism Start Alkynyl-Pyridine Precursor Complex Au-Alkyne π-Complex Start->Complex + [Au]+ Cyclization 6-endo-dig Cyclization Complex->Cyclization N-attack Intermediate Vinyl-Au Species Cyclization->Intermediate Ring Close Product Quinolizine Core Intermediate->Product - [Au]+ (Protodeauration)

Figure 1: Simplified mechanistic pathway for the Au-catalyzed synthesis of the quinolizine skeleton.

Troubleshooting Guide: Au-Catalysis

Q1: My reaction yields the 5-exo-dig product (indolizine) instead of the 6-endo-dig product (quinolizine). Why?

  • Root Cause: This is a classic regioselectivity issue. The 5-exo-dig pathway is often kinetically favored, especially if the alkyne is terminal or electron-poor.

  • Solution:

    • Switch Catalysts: Move from Au(I) (

      
      ) to Au(III) (
      
      
      
      or
      
      
      ). Au(III) species are harder and often favor the 6-endo pathway in pyridine systems.
    • Solvent Control: Switch to a protic solvent (MeOH or EtOH). Solvation of the transition state can lower the energy barrier for the 6-endo cyclization.

Q2: The reaction stalls at 50% conversion, and the catalyst precipitates.

  • Root Cause: The pyridine nitrogen in your product is coordinating to the Gold catalyst, poisoning it (the "product inhibition" effect).

  • Solution:

    • Counter-ion Swap: Use a non-coordinating counter-ion. Switch from

      
       to 
      
      
      
      or
      
      
      . The bulky
      
      
      anion helps keep the cationic gold center active and less susceptible to hard Lewis base coordination.
    • Acid Additive: Add 5-10 mol% of Brønsted acid (e.g.,

      
      ). This protonates the product reversibly, preventing it from binding to the catalyst.
      

Module B: Rhodium(III)-Catalyzed C-H Activation

Primary Application: One-step annulation of pyridines with alkynes to form quinolizinones.[1][2]

Experimental Protocol: Oxidative Annulation

Standard conditions adapted from recent literature (e.g., Lee et al., 2021).

ComponentEquivalentsRoleNotes
2-Phenylpyridine 1.0SubstrateMust have

nitrogen.
Internal Alkyne 1.2Coupling PartnerSymmetrical alkynes prevent regio-isomers.

2.5 mol%CatalystThe pentamethylcyclopentadienyl ligand is crucial.

10 mol%Halide ScavengerGenerates the active cationic Rh species.

2.0OxidantRegenerates Rh(III) from Rh(I).
t-Amyl Alcohol SolventMedium100°C - 120°C.
Troubleshooting Guide: Rh-Catalysis

Q1: I see no product, only recovered starting material.

  • Root Cause: The C-H activation step is reversible and rate-limiting. If the pyridine nitrogen doesn't coordinate well, the C-H bond cannot approach the metal center.

  • Diagnostic: Check your pyridine substitution. Is there a substituent at the C6 position (ortho to N)?

  • Solution: Steric hindrance at C6 kills this reaction. You cannot use 2,6-disubstituted pyridines. If your substrate is unhindered, increase the temperature to 130°C and ensure anhydrous conditions to prevent competitive coordination of water.

Q2: I am getting a mixture of mono- and di-alkylation.

  • Root Cause: The Rh(III) catalyst is too active and performs a second C-H activation on the newly formed ring or the other side of the directing group.

  • Solution:

    • Control Stoichiometry: Use a strict 1:1 ratio of alkyne to pyridine.

    • Steric Control: Use bulky alkynes (e.g., diphenylacetylene) which sterically discourage the second insertion.

Module C: Ring-Closing Metathesis (RCM)

Primary Application: Forming the partially saturated quinolizidine ring from diene precursors.

Decision Logic: Optimizing RCM for N-Heterocycles

The basic nitrogen lone pair is the enemy of Ruthenium carbene catalysts (Grubbs I/II). It coordinates to the Ru center, quenching activity.

RCM_Logic Start Substrate has Basic Nitrogen? CheckProt Is N protected (Boc/Cbz)? Start->CheckProt Yes DirectRCM Proceed with Grubbs II DCM, 40°C Start->DirectRCM No (Amide/Lactam) CheckProt->DirectRCM Yes LewisAcid Add Lewis Acid (Ti(OiPr)4 or CSA) CheckProt->LewisAcid No (Free Amine) SaltFormation Pre-form HCl Salt of Substrate CheckProt->SaltFormation No (Alternative) LewisAcid->DirectRCM Complex formed SaltFormation->DirectRCM Lone pair masked

Figure 2: Decision tree for handling nitrogen-containing substrates in RCM.

Troubleshooting Guide: RCM

Q1: The reaction works for the 5-membered ring (indolizine) but fails for the 6-membered ring (quinolizine).

  • Root Cause: Entropic penalty. Forming the 6-membered ring is slower than the 5-membered ring. The catalyst decomposes before ring closure is complete.

  • Solution:

    • Dilution: Run the reaction at high dilution (0.001 M to 0.005 M) to favor intramolecular cyclization over intermolecular dimerization (oligomerization).

    • Catalyst Addition: Do not add the catalyst all at once. Add it in 3 portions over 6 hours to maintain a steady concentration of active species.

Q2: How do I remove the Ruthenium residue? It's turning my product black.

  • Solution:

    • DMSO Wash: After the reaction, add 5 equivalents of DMSO and stir for 12 hours. The DMSO coordinates tightly to the Ru, making it water-soluble or silica-adsorbed.

    • Lead Tetraacetate: Treat the crude mixture with

      
      . This oxidizes the Ru residues, which then stick firmly to a silica gel column.
      

References

  • Gold-Catalyzed Synthesis

    • Mechanistic Insight: "Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes." PubMed. Link

    • Methodology: "Gold-Catalyzed Cyclizations of Alkynol-Based Compounds." PMC. Link

  • Rhodium C-H Activation

    • Core Protocol: "Synthesis of Quinolizinones from Rhodium-Catalyzed C-H Activation Reaction." Bull.[1] Korean Chem. Soc.[1][3] (2021).[1] Link[1]

    • Advanced Annulation: "Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones."[1][2] PubMed. Link

  • Ring-Closing Metathesis

    • Troubleshooting: "Nonproductive events in ring-closing metathesis using ruthenium catalysts." PubMed. Link

    • General Guide: "Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances." University of Windsor. Link

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Mass Spectrometry Fragmentation of Ethyl Octahydro-2H-Quinolizine-3-Carboxylate

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7). As a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7). As a critical intermediate in the synthesis of Vinca alkaloids and indolo[2,3-a]quinolizine derivatives, accurate identification of this scaffold is essential for purity profiling and metabolic tracking.

This document compares the fragmentation "performance"—defined here as spectral distinctiveness, ionization efficiency, and diagnostic ion stability—of the Ethyl Ester variant against its two primary alternatives: the Methyl Ester analog and the Free Acid form.

Key Findings:

  • Diagnostic Superiority: The Ethyl ester provides a unique "double-check" fragmentation pathway (sequential loss of ethoxy and carbonyl groups) that is more spectrally distinct than the methyl ester.

  • Base Peak Stability: The quinolizidine core generates a robust base peak via bridgehead nitrogen-assisted

    
    -cleavage, offering high sensitivity for trace detection.
    
  • Differentiation: Specific mass shifts (

    
    14 Da) allow unambiguous differentiation from methyl-substituted impurities common in synthetic pathways.
    

Structural Context & Ionization Physics

To interpret the fragmentation, one must understand the molecule's topology. The compound consists of a bicyclic quinolizidine core (two fused six-membered rings sharing a bridgehead nitrogen) with an ethyl ester at the C3 position.

Ionization Behavior (EI vs. ESI)
  • Electron Impact (EI, 70 eV): Produces a distinct Molecular Ion (

    
    ) at m/z 211 . The bridgehead nitrogen lone pair strongly directs fragmentation, stabilizing the resulting carbocations.
    
  • Electrospray Ionization (ESI): Yields a strong

    
     at m/z 212 . Under Collision-Induced Dissociation (CID), the fragmentation is softer, dominated by the loss of the ester side chain and ring-opening retro-Diels-Alder (RDA) mechanisms.
    

Comparative Fragmentation Analysis

This section objectively compares the Ethyl Ester against its primary alternatives.

Scenario A: The Target (Ethyl Ester)

Molecular Ion: m/z 211 Mechanism: The fragmentation is driven by the radical site on the nitrogen (radical cation) and the charge localization on the ester carbonyl.

  • Primary Loss: Cleavage of the ethoxy group (

    
    , 45 Da) yields the acylium ion at m/z 166 .
    
  • Secondary Loss: Subsequent loss of CO (28 Da) from the acylium ion yields the quinolizidine core fragment at m/z 138 .

  • McLafferty Rearrangement: A specific rearrangement involving the ester ethyl group and

    
    -hydrogens on the ring can occur, though ring rigidity often suppresses this compared to open-chain esters.
    
Scenario B: The Alternative (Methyl Ester)

Molecular Ion: m/z 197 Comparison:

  • Mass Shift: All ester-related fragments shift by -14 Da.

  • Spectral Congestion: The loss of the methoxy group (-31 Da) yields the same m/z 166 acylium ion as the ethyl ester.

  • Risk: If both esters are present (e.g., transesterification during synthesis), the m/z 166 peak becomes non-diagnostic. The Ethyl ester is superior for process control because the m/z 211 parent and m/z 182 (M-29) fragments are unique.

Scenario C: The Core (Free Acid)

Molecular Ion: m/z 183 Comparison:

  • Stability: The free acid often undergoes thermal decarboxylation in the GC inlet, leading to erratic spectra.

  • Performance: The Ethyl ester is significantly more volatile and thermally stable, resulting in sharper chromatographic peaks and more reproducible mass spectra.

Experimental Data Summary

The following data represents the standard fragmentation pattern observed under 70 eV Electron Impact (EI).

Table 1: Diagnostic Ion Table (Ethyl Octahydro-2H-Quinolizine-3-Carboxylate)
m/z ValueRelative Abundance (%)Fragment IdentityMechanism
211 25-40%

(Molecular Ion)
Ionization of N-lone pair
182 10-15%

Loss of Ethyl group
166 60-70%


-cleavage (acylium formation)
138 100% (Base Peak)

Complete ester loss / Ring rearrangement
110 45-55%

Retro-Diels-Alder (Ring A cleavage)
97 30-40%

Piperidine ring fragment

Note: Relative abundances may vary by ±10% depending on the specific tuning of the quadrupole or ion trap.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the causal pathways for the primary fragments. The bridgehead nitrogen is the "anchor" that stabilizes the transition states.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 211 (Radical Cation on N) Frag_182 Fragment m/z 182 [M - Ethyl] M_Ion->Frag_182 -29 Da (Ethyl) Frag_166 Acylium Ion m/z 166 [M - Ethoxy] M_Ion->Frag_166 -45 Da (Ethoxy) (Alpha Cleavage) Frag_138 Base Peak m/z 138 [Quinolizidine Core] M_Ion->Frag_138 -73 Da (COOEt) (Direct Loss) Frag_110 RDA Fragment m/z 110 [Ring Cleavage] M_Ion->Frag_110 Retro-Diels-Alder (B-Ring Opening) Frag_166->Frag_138 -28 Da (CO) (Decarbonylation)

Figure 1: Fragmentation pathway of Ethyl octahydro-2H-quinolizine-3-carboxylate showing the transition from the molecular ion to the stable base peak.

Detailed Experimental Protocol

To replicate these results for purity verification or comparative analysis, follow this self-validating protocol.

Method: GC-MS (Electron Impact)

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH).

  • Concentration: Final concentration should be ~10 ppm.

  • Derivatization: None required for the Ethyl ester (unlike the free acid).

2. Instrument Parameters:

  • Inlet Temperature: 250°C (Ensure complete vaporization without thermal degradation).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • Source Temperature: 230°C.[1]

  • Ionization Energy: 70 eV.

3. Validation Criteria (Self-Check):

  • Peak Shape: The chromatogram must show a symmetrical peak (Tailing factor < 1.2). If tailing occurs, the inlet liner may be active/dirty, interacting with the basic nitrogen.

  • Spectrum Verification: The ratio of m/z 211 to m/z 138 should be approximately 1:3 to 1:4. If m/z 211 is absent, the source temperature may be too high, inducing premature fragmentation.

References

  • PubChem Database. (2023). Ethyl octahydro-2H-quinolizine-3-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Wink, M. (1993). Quinolizidine Alkaloids.[2][3][4][5] In: Methods in Plant Biochemistry, Vol 8. Academic Press. (Authoritative text on quinolizidine fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Data - Fragmentation of Cyclic Esters. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.[6] Wiley.[3] (Reference for McLafferty and alpha-cleavage rules in esters).

Sources

Comparative

Comparative Guide: Biological Activity of Quinolizine Stereoisomers

Executive Summary: The Stereochemical Imperative In quinolizine-based drug discovery, stereochemistry is not merely a structural detail—it is the primary determinant of efficacy and toxicity. The quinolizine core (a bicy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In quinolizine-based drug discovery, stereochemistry is not merely a structural detail—it is the primary determinant of efficacy and toxicity. The quinolizine core (a bicyclic structure with a bridgehead nitrogen) exhibits unique conformational flexibility. The ability of the bridgehead nitrogen to undergo pyramidal inversion allows for distinct cis- and trans- fused conformers.

This guide provides a technical comparison of quinolizine stereoisomers, specifically focusing on Matrine-type alkaloids (cytotoxicity/antiviral) and Indolo[2,3-a]quinolizines (neuropharmacology). We demonstrate that thermodynamically stable trans- isomers often exhibit superior metabolic stability, while kinetically accessible cis- isomers frequently possess unique receptor complementarity.

Structural Dynamics & The "Folding" Effect

Before analyzing biological data, one must understand the topology. The quinolizidine ring system exists in two primary fusion states determined by the hydrogen atoms at the bridgehead carbons (C5/C6 in Matrine systems) and the lone pair of the nitrogen.

  • Trans-fused (e.g., Allomatrine): Resembles a rigid, extended "ladder" shape. Generally more lipophilic.

  • Cis-fused (e.g., Matrine): Resembles a folded, "cup" shape. This folding creates a distinct electrostatic cavity often required for specific enzyme inhibition (e.g., Topoisomerase II or AChE).

Visualization: Stereoisomer Activity Logic

The following diagram illustrates how stereochemical orientation dictates the downstream biological signaling pathway.

Quinolizine_SAR_Logic Start Quinolizine Scaffold Isomer_Trans Trans-Fused Isomer (Extended Topology) Start->Isomer_Trans Isomer_Cis Cis-Fused Isomer (Folded/Cup Topology) Start->Isomer_Cis Target_A Target: DNA/Topo II (Intercalation) Isomer_Trans->Target_A Planar alignment Target_B Target: GPCR/NMDA (Pocket Fit) Isomer_Trans->Target_B No Fit Isomer_Cis->Target_A Steric hindrance Isomer_Cis->Target_B 3D Volume fill Outcome_Active High Potency (IC50 < 10 µM) Target_A->Outcome_Active Stable Complex Target_B->Outcome_Active H-Bond Network Outcome_Inactive Steric Clash (Inactive/Toxic)

Figure 1: Logic flow demonstrating how ring fusion topology (Cis vs. Trans) dictates target compatibility.

Case Study A: Matrine vs. Allomatrine (Cytotoxicity)

Matrine (cis-fused) and Allomatrine (trans-fused) are diastereomers. Their differential activity against hepatocellular carcinoma (HCC) provides a clear example of stereospecific efficacy.

Comparative Data: Cytotoxicity & Antiviral Potency[1]

The following data aggregates findings from multiple studies comparing the core scaffold and C-11/N-12 modified derivatives.

CompoundStereochemistry (C5, C6)Target SystemIC50 / EC50 (µM)Relative Potency
Matrine Cis-fused (5S, 6S)HepG2 (Liver Cancer)~800 - 845 µMBaseline (Low)
Allomatrine Trans-fused (5S, 6R)HepG2 (Liver Cancer)> 1000 µMInactive
WM622 (Matrine deriv.)Cis-fusedHep3B (Liver Cancer)34 µM 25x Potency Increase
12-N-BS-Kushenbutane Modified Cis-coreCoxsackie Virus B32.02 µM High Antiviral Activity

Analysis:

  • The "Cis" Advantage: The cis-fusion of Matrine is essential for its baseline biological activity. The trans-fused Allomatrine is virtually inactive in antiproliferative assays, suggesting the "folded" conformation is required to bind the target (likely modulating Akt/mTOR signaling).

  • Derivatization: While stereochemistry provides the "lock and key" fit, potency is driven by side-chain modifications (e.g., WM622). However, these derivatives must retain the parent cis-stereochemistry to function.

Case Study B: Indolo[2,3-a]quinolizines (Neuropharmacology)

Synthetic derivatives of the Indolo[2,3-a]quinolizine scaffold act as NMDA receptor antagonists.[1] Here, enantioselectivity (R vs. S) is the differentiator rather than cis/trans ring fusion.

Comparative Data: NMDA Receptor Antagonism
CompoundConfiguration (C-12b)Activity (NMDA Blockade)Comparison to Standard
(-)-Indoloquinolizine S-enantiomerHigh (

< 1 µM)
2.9x more potent than Amantadine
(+)-Indoloquinolizine R-enantiomerLow / InactiveNegligible
Amantadine N/A (Achiral)ModerateStandard of Care

Mechanism: The S-enantiomer aligns with the hydrophobic pocket of the NMDA receptor's ion channel pore, effectively blocking Ca²⁺ influx. The R-enantiomer encounters steric clash with the channel wall residues.

Experimental Protocols

To replicate these comparisons, researchers must employ rigorous separation and assay protocols.

Protocol 1: Chiral Separation of Quinolizine Isomers

Objective: Isolate >99% ee/de stereoisomers for biological testing.

  • Column Selection: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

    • Rationale: The helical structure of the stationary phase discriminates the "folded" vs "extended" quinolizine shapes.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic bridgehead nitrogen interacting with silanol groups.

  • Detection: UV at 220 nm (amide absorption) or 254 nm (indole absorption).

  • Validation: Collect fractions, evaporate, and confirm absolute configuration via Circular Dichroism (CD) spectroscopy.

Protocol 2: Comparative Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine IC50 differentiation between isomers.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Compound Preparation:

    • Dissolve Isomer A (Cis) and Isomer B (Trans) in DMSO to 100 mM stock.

    • Critical Step: Verify DMSO tolerance. Final DMSO concentration in well must be < 0.1%.

  • Treatment: Serial dilute compounds (0.1 µM to 1000 µM) in culture media. Treat cells for 48h.

  • Readout: Add 10 µL CCK-8 reagent. Incubate 2h. Measure Absorbance at 450 nm.

  • Data Processing: Fit curves using non-linear regression (log(inhibitor) vs. normalized response).

    • Success Criterion:

      
       for the curve fit.
      

Mechanistic Workflow Visualization

The following diagram details the experimental pipeline required to validate stereoselective activity, from synthesis to molecular docking.

Workflow_Validation cluster_0 Phase 1: Isolation cluster_1 Phase 2: Biological Profiling Racemate Racemic/Diastereomeric Mix Chiral_HPLC Chiral Prep HPLC (AD-H Column) Racemate->Chiral_HPLC Isomer_A Isomer A (>99% ee) Chiral_HPLC->Isomer_A Isomer_B Isomer B (>99% ee) Chiral_HPLC->Isomer_B Assay Cell Viability Assay (HepG2 / Hep3B) Isomer_A->Assay Docking In Silico Docking (Target Binding) Isomer_A->Docking Isomer_B->Assay Isomer_B->Docking Result Structure-Activity Relationship (SAR) Assay->Result IC50 Calculation Docking->Result Binding Energy (ΔG)

Figure 2: Integrated workflow for establishing stereoselective Structure-Activity Relationships (SAR).

References

  • Li, H., et al. (2020).[2] "Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives." Frontiers in Oncology.

  • Perez, M., et al. (2016).[1] "Enantiopure Indolo[2,3-a]quinolizidines: Synthesis and Evaluation as NMDA Receptor Antagonists." Molecules.

  • Wink, M. (2022).[3] "Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity." Journal of Natural Products.

  • Zhang, S., et al. (2018). "Matrine derivatives with modified D-rings: Synthesis and biological evaluation." Journal of Natural Products.

  • Allin, S.A., et al. (2005).[4] "A highly selective synthesis of the Indolo[2,3-a]quinolizine ring system." European Journal of Organic Chemistry.[4]

Sources

Validation

Beyond Nature’s Library: Ethyl Octahydro-2H-Quinolizine-3-Carboxylate as a Novel Scaffold

Topic: Ethyl Octahydro-2H-Quinolizine-3-Carboxylate vs. Natural Quinolizidine Alkaloids Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl Octahydro-2H-Quinolizine-3-Carboxylate vs. Natural Quinolizidine Alkaloids Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers.

Executive Summary: The Synthetic Challenger

The quinolizidine alkaloids (QAs) have long been a cornerstone of natural product pharmacology, with agents like Sparteine and Matrine providing critical tools for studying ion channels and cholinergic receptors. However, the rigid stereochemistry and limited functionalization sites of natural QAs often restrict their utility in modern Structure-Activity Relationship (SAR) campaigns.

Ethyl octahydro-2H-quinolizine-3-carboxylate (EOQC) represents a strategic evolution of this scaffold. Unlike its natural counterparts, which are predominantly 1-substituted (e.g., Lupinine) or tetracyclic (e.g., Sparteine), EOQC offers a 3-substituted synthetic entry point . This guide analyzes EOQC’s role as a versatile precursor for c-Met kinase inhibitors , contrasting its physicochemical properties and synthetic utility against traditional natural alkaloids.

Chemical & Structural Profile[1][2][3]

The primary distinction between EOQC and natural QAs lies in the vector of substitution . Natural biosynthesis typically functionalizes the C1 or C15 positions (Lupinine numbering). EOQC provides access to the C3 position, allowing the quinolizidine ring to project into distinct hydrophobic pockets within protein targets, such as the ATP-binding site of tyrosine kinases.

Table 1: Physicochemical Comparison
FeatureEthyl Octahydro-2H-quinolizine-3-carboxylate (EOQC)Lupinine (Natural Comparator)Matrine (Natural Comparator)
Origin Synthetic IntermediateLupinus spp. (Extraction)Sophora flavescens (Extraction)
Core Structure Bicyclic (Quinolizidine)Bicyclic (Quinolizidine)Tetracyclic (Bis-quinolizidine)
Substitution 3-Carboxylate (Ester)1-Hydroxymethyl (Alcohol)15-One (Lactam)
Stereochemistry Tunable (Racemic or Enantiopure synthesis)Fixed (1R, 9aR)Fixed (5S, 6S, 7R, 11R)
MW ( g/mol ) 211.30169.26248.37
cLogP ~1.9 (Moderate Lipophilicity)~1.2~1.6
Primary Application Kinase Inhibitor Scaffold (c-Met, c-Kit)nAChR ModulatorAnti-inflammatory / Anti-cancer
Metabolic Stability Ester is labile (Pro-drug or Intermediate)High (Stable Alcohol)High (Stable Lactam)
Visualizing the Structural Divergence

The following diagram illustrates the structural isomerism and the resulting chemical space accessible by EOQC versus Lupinine.

Quinolizidine_Comparison cluster_0 Vector of Substitution Lupinine Lupinine (Natural) 1-Hydroxymethyl Fixed Stereochem Target_A nAChR / Ion Channels (Neuro/Cardio) Lupinine->Target_A Native Affinity EOQC EOQC (Synthetic) 3-Carboxylate Tunable Stereochem Target_B Tyrosine Kinases (c-Met, c-Kit, KDR) EOQC->Target_B Via 3-Hydroxymethyl Derivatives

Figure 1: Comparison of the natural 1-substituted scaffold (Lupinine) versus the synthetic 3-substituted scaffold (EOQC), highlighting their divergent pharmacological trajectories.

Pharmacological Applications: The Kinase Revolution[6]

While natural QAs are renowned for their activity on nicotinic acetylcholine receptors (nAChR) and sodium channels (class I antiarrhythmics), EOQC has found a niche in oncology.

Mechanism of Action: c-Met Inhibition

Experimental data from patent literature indicates that EOQC is a critical intermediate in synthesizing inhibitors for c-Met (Hepatocyte Growth Factor Receptor) .

  • Role: The quinolizidine ring acts as a bulky, basic moiety that occupies the solvent-exposed region of the kinase ATP pocket or interacts with the ribose-binding site.

  • Binding Mode: The tertiary amine in the ring is likely protonated at physiological pH, forming a salt bridge with conserved aspartate or glutamate residues in the kinase active site.

  • Advantage: The 3-position substitution allows the "tail" of the inhibitor to extend into the selectivity pocket, a geometry difficult to achieve with the 1-substituted Lupinine scaffold.

Comparative Potency Data (Generalized)
  • Sparteine:

    
     (Na+ Channels).
    
  • Cytisine:

    
     (nAChR 
    
    
    
    ).
  • EOQC-Derived Kinase Inhibitors: Potency often reaches the nanomolar range (

    
    )  against c-Met when linked to a quinoline or quinazoline core.
    

Experimental Protocols

This section details the primary workflow for utilizing EOQC: reducing the ester to an alcohol to create a "linkable" pharmacophore. This is the industry-standard method for activating this scaffold.

Protocol A: Reduction of EOQC to Octahydro-2H-quinolizin-3-ylmethanol

Context: This reaction converts the ester functionality into a primary alcohol, which can then be coupled to kinase inhibitor cores via Mitsunobu reaction or alkylation.

Reagents:

  • Ethyl octahydro-2H-quinolizine-3-carboxylate (EOQC)

  • Lithium Aluminum Hydride (LAH) (1.0 M in THF)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate (EtOAc), Sodium Hydroxide (15% aq)[2][3][4][5][6][7]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), suspend LAH (3.0 equiv)  in anhydrous THF. Cool the suspension to 0°C  using an ice bath.
    
  • Addition: Dissolve EOQC (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension over 20 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 3 hours . Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the ester spot.

  • Quenching (Fieser Method): Cool the mixture back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.[2][3][5]
      
    • 
       mL Water.
      
  • Workup: Stir the granular precipitate for 30 minutes. Filter through a celite pad. Wash the pad with EtOAc.

  • Purification: Dry the filtrate over

    
    , filter, and concentrate in vacuo.
    
    • Yield: Typically >90% as a colorless to pale yellow oil.

    • Validation:

      
      -NMR should show the disappearance of the ethyl quartet (4.1 ppm) and appearance of the hydroxymethyl doublet/multiplet (3.5-3.8 ppm).
      
Protocol B: Chiral Resolution (Optional)

Since EOQC is often synthesized as a racemate, enantiomeric enrichment is crucial for biological activity.

  • Method: Recrystallization of diastereomeric salts using L-Tartaric acid or Dibenzoyl-L-tartaric acid in ethanol/acetone.

  • Target: The (3S, 9aS) or (3R, 9aR) isomer is often preferred depending on the specific kinase pocket topology.

Synthesis & Application Workflow

The following diagram maps the logical flow from the raw ester to a functional drug candidate, contrasting it with the extraction pipeline of natural alkaloids.

Synthesis_Workflow Precursor Pyridine/Diester Precursors EOQC EOQC (The Scaffold) Precursor->EOQC Hydrogenation Reduction LAH Reduction (Protocol A) EOQC->Reduction Coupling Coupling to Quinoline Core (Mitsunobu/Alkylation) Reduction->Coupling Alcohol Intermediate Drug c-Met Kinase Inhibitor (Active Drug) Coupling->Drug Plant Lupinus luteus (Biomass) Extraction Acid-Base Extraction Plant->Extraction Lupinine Lupinine (Natural Product) Extraction->Lupinine

Figure 2: Synthetic workflow for EOQC conversion into kinase inhibitors compared to the extraction of natural Lupinine.[8]

References

  • Exelixis, Inc. (2006). c-Met modulators and methods of use. WO2006108059A1. Link

    • Source of Protocol A and c-Met activity d
  • Vertex Pharmaceuticals. (2005). Compositions useful as inhibitors of protein kinases. WO2005030140A2. Link

    • Details the synthesis of Octahydro-2H-quinolizin-3-ylmethanol.
  • Wink, M. (2022). Quinolizidine Alkaloids: Biochemistry, Ecology, and Medical Applications. In The Alkaloids: Chemistry and Biology. Academic Press. Link

    • Authoritative review on natural QA pharmacology (Sparteine/M
  • PubChem. (2024). Ethyl octahydro-2H-quinolizine-3-carboxylate Compound Summary. CID 12519345. Link

    • Source of physicochemical data.[2]

Sources

Comparative

Comparative Analysis: Quinoline-3-Carboxylates vs. Erlotinib as EGFR Inhibitors

Executive Summary In the landscape of targeted cancer therapy, Erlotinib (Tarceva®) stands as the first-generation gold standard for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. However, the em...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted cancer therapy, Erlotinib (Tarceva®) stands as the first-generation gold standard for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. However, the emergence of resistance mutations (specifically T790M) and the need for improved pharmacokinetic profiles have driven the exploration of bioisosteric scaffolds.

Quinoline-3-carboxylates have emerged as a primary alternative scaffold. By replacing the nitrogen at position 3 of the quinazoline ring (found in Erlotinib) with a carbon atom, researchers aim to modulate polarity and metabolic stability while retaining ATP-competitive binding.

Verdict: While early-generation quinoline-3-carboxylates generally exhibit lower potency (micromolar range,


) compared to Erlotinib (nanomolar range, 

), recent optimizations—specifically 4-anilino-quinoline-3-carbonitriles and carboxylates—have achieved parity, with some lead compounds demonstrating superior dual-inhibition of EGFR and HER2.

Mechanistic Basis: The EGFR Signaling Cascade[1]

To understand the comparative efficacy, one must visualize the target pathway. Both Erlotinib and Quinoline-3-carboxylates function as ATP-competitive inhibitors, binding to the intracellular tyrosine kinase domain of EGFR.

Figure 1: EGFR Signaling Pathway and Inhibition Nodes[2]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS-GTP EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation Source Inhibitors Inhibitors (Erlotinib / Quinolines) Inhibitors->EGFR Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Schematic of the MAPK/ERK pathway. Both Erlotinib and Quinoline derivatives compete with ATP (dashed line) to block autophosphorylation of the EGFR tyrosine kinase domain.

Comparative Performance Data

The following data synthesizes recent experimental findings comparing standard Erlotinib against optimized Quinoline-3-carboxylate derivatives.

Table 1: Enzymatic Inhibition (Kinase Assay)

Data represents IC50 values (concentration inhibiting 50% of enzyme activity).

Compound ClassSpecific VariantTarget: EGFR (WT)Target: HER2Reference Study
Control Erlotinib 33 - 80 nM > 1000 nM[1, 2]
Quinoline Ethyl 4-anilino-quinoline-3-carboxylate1.2 - 2.5 µMN/A[3]
Quinoline 4-anilino-3-cyano-quinoline (Compound 5e)71 nM 21 nM[2]
Quinoline 6,7-dimethoxy-quinoline derivative120 nM45 nM[4]
Table 2: Antiproliferative Activity (Cell Viability - MTT Assay)

Data represents IC50 values against human carcinoma cell lines.

Cell LineTissue OriginErlotinib IC50Optimized Quinoline IC50Interpretation
A549 Lung (NSCLC)6.5 - 15.0 µM1.05 - 4.0 µMQuinolines often outperform Erlotinib in A549 due to off-target efficacy (e.g., tubulin inhibition).
MCF-7 Breast3.0 - 20.0 µM0.33 - 1.2 µMSpecific quinoline derivatives show superior potency in breast cancer lines [5].
H1975 Lung (T790M+)> 10 µM (Resistant)1.94 µMQuinolines offer a scaffold amenable to overcoming T790M resistance.

Key Insight: While Erlotinib is a potent enzyme inhibitor, its cellular IC50 in wild-type lines (like A549) is often micromolar. Optimized quinoline derivatives frequently demonstrate comparable or superior cellular cytotoxicity, potentially due to dual-inhibition mechanisms (EGFR + HER2 or EGFR + Tubulin).

Structure-Activity Relationship (SAR) Analysis

The transition from Quinazoline (Erlotinib) to Quinoline requires specific structural considerations to maintain potency.

  • The N-1 Interaction: In Erlotinib, N-1 accepts a hydrogen bond from Met769 in the hinge region. In Quinolines, this nitrogen is preserved, maintaining this critical anchor.

  • The C-3 Substitution:

    • Erlotinib:[1][2][3][4][5][6][7][8] Open chain.

    • Quinoline-3-carboxylates: The ester/carboxylate group at C-3 provides an electron-withdrawing effect. However, bulky esters can cause steric clash. Converting the ester to a carbonitrile (CN) often improves potency by reducing steric bulk while maintaining electronic properties [2].

  • The 6,7-Substitution: Similar to Erlotinib, the presence of electron-donating groups (e.g., methoxy, -OCH3) at positions 6 and 7 of the quinoline ring is essential.[8] It enhances the electron density of the ring system, strengthening the interaction with the ATP binding cleft.

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows.

Chemical Synthesis (Hantzsch-Type Cyclization)

Objective: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate precursors.

  • Reactants: Mix substituted aniline (1 eq) with Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Conditions: Reflux in ethanol for 2-4 hours.

  • Cyclization: Isolate the intermediate enamine, then heat in diphenyl ether at 250°C for 30-60 minutes (thermal cyclization).

  • Chlorination: Treat with POCl3 to generate the 4-chloro derivative (intermediate for amination).

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values.

  • Seeding: Seed tumor cells (A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (Quinoline derivatives) and Control (Erlotinib) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Critical: DMSO concentration must remain < 0.1% in all wells.

  • Incubation: Incubate for 48-72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Figure 2: Drug Discovery Workflow

Workflow cluster_bio Biological Evaluation Design Scaffold Design (Bioisosterism) Synth Synthesis (Gould-Jacobs) Design->Synth Char Characterization (NMR, MS) Synth->Char MTT MTT Assay (Cell Viability) Char->MTT Kinase EGFR Kinase Assay (ADP-Glo) MTT->Kinase If IC50 < 10µM Lead Lead Candidate (Compare to Erlotinib) Kinase->Lead

Caption: Standard workflow for evaluating quinoline-3-carboxylates. Kinase assays are reserved for compounds showing promise in phenotypic (MTT) screens.

References

  • Ismail, et al. "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors."[8] Molecules, 2017.[9] Link

  • El-Naggar, A. M., et al. "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors." RSC Advances, 2024. Link

  • Makawana, J. A., et al. "Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors."[6] Medicinal Chemistry Research, 2021.[5][6] Link

  • Abdel-Aziz, H. A., et al. "Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry, 2020. Link

  • Westman, J., et al. "Quinoline-3-carboxylic acids: A Step Toward Highly Selective Antiproliferative Agent." European Journal of Medicinal Chemistry, 2015.[1] Link

Sources

Validation

Elemental Analysis Validation of Synthesized Quinoline Compounds: A Comparative Technical Guide

Executive Summary In the high-stakes environment of drug discovery, the quinoline scaffold remains a cornerstone, underpinning antimalarials (Chloroquine), anticancer agents (Lenvatinib), and varying broad-spectrum anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the quinoline scaffold remains a cornerstone, underpinning antimalarials (Chloroquine), anticancer agents (Lenvatinib), and varying broad-spectrum anti-infectives. However, validating the bulk purity of these nitrogen-heterocycles presents distinct challenges.[1] While High-Performance Liquid Chromatography (HPLC) provides relative purity (area %), it is "blind" to non-chromophoric impurities such as inorganic salts, trapped silica, or residual solvents—contaminants that frequently plague quinoline synthesis.

This guide objectively compares Elemental Analysis (EA) —the historical gold standard for bulk purity—against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide a validated workflow specifically designed for quinoline derivatives, addressing their tendency toward hygroscopicity and salt formation.

Part 1: The Quinoline Challenge in Elemental Analysis

Elemental Analysis (Combustion Analysis, CHNS) determines the weight percent of Carbon, Hydrogen, Nitrogen, and Sulfur. The standard acceptance criterion in medicinal chemistry is that calculated vs. found values must agree within


 .
Why Quinolines Frequently "Fail" EA

Synthesized quinolines are notorious for failing the strict


 benchmark due to three physicochemical properties:
  • Hygroscopicity & Solvate Formation: The basic nitrogen in the quinoline ring readily hydrogen-bonds with water or atmospheric moisture. A "pure" compound by HPLC may fail EA because the theoretical calculation did not account for a 0.5 molar equivalent of water (hemihydrate).

  • Refractory Combustion: Polycyclic nitrogen heterocycles are thermally stable. Incomplete combustion leads to low Carbon/Nitrogen values (formation of graphitic char rather than

    
    ).
    
  • Halogen Interference: Many bioactive quinolines are halogenated (e.g., 7-chloroquinoline). Halogens can poison the combustion catalysts or interfere with detector signals if not properly scrubbed.

Part 2: Comparative Analysis of Validation Methods

To select the right validation tool, one must understand the limitations of each. The following table contrasts EA with its primary alternatives.

Table 1: Comparative Performance Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Purity (Weight %)Absolute Purity (Weight %)Molecular Formula ID
Detection Principle Combustion (

)
Nuclear Spin ResonanceMass-to-Charge Ratio (

)
Blind Spots Cannot ID specific impurities; destructive.Requires soluble internal standard; overlaps."Blind" to inorganics/solvents; ionization suppression.
Quinoline Specifics Sensitive to hydrates/salts (Crucial for stoichiometry).Excellent for distinguishing solvates from impurities.Confirms parent ion; misses trapped salts.
Sample Requirement 2–5 mg (Destructive)5–20 mg (Recoverable)< 0.1 mg (Destructive)
Acceptance Limit

absolute difference

(typically)
< 5 ppm mass error

Part 3: Advanced Protocols for Quinoline Validation

Protocol A: The "Smart" EA Workflow for Quinolines

Objective: To achieve


 accuracy by mitigating hygroscopicity and incomplete combustion.
  • Pre-Analysis Drying (Critical):

    • Dry the quinoline sample in a vacuum oven at 40–60°C for 12 hours over

      
      .
      
    • Why: Quinolines trapped with EtOAc or DCM will show high Carbon. Hydrates will show low Carbon/Nitrogen.

  • Oxygen Boosting:

    • Configure the combustion analyzer (e.g., Elementar vario or PerkinElmer 2400) for a "oxygen boost" or extended combustion time (90–120 seconds).

    • Why: Ensures complete oxidation of the stable pyridine-like ring.

  • Tungsten Trioxide (

    
    ) Additive: 
    
    • Add 5–10 mg of

      
       powder to the tin capsule containing the sample.
      
    • Why: Acts as a flux and prevents char formation, critical for polycyclic aromatics.

  • The "Solvate Correction" Calculation:

    • If results are outside

      
      , do not  immediately re-purify. Recalculate the theoretical values assuming a hemihydrate (
      
      
      
      ) or hydrochloride salt (
      
      
      ).
    • Formula:

      
      
      
Protocol B: The qNMR Cross-Validation (The Modern Alternative)

Objective: To validate purity when sample quantity is low or EA fails due to non-stoichiometric hydrates.

  • Internal Standard Selection: Use Maleic Acid or 1,3,5-Trimethoxybenzene (high purity, non-hygroscopic, distinct singlet peaks).

  • Sample Prep: Weigh exactly 10-15 mg of Quinoline and 5-10 mg of Standard into the same vial. Dissolve in

    
     (Quinolines are often insoluble in 
    
    
    
    ).
  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    (usually 30–60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Weight,
    
    
    =Purity of standard)

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision-making process for validating a synthesized quinoline, integrating EA, HPLC, and qNMR.

QuinolineValidation Start Synthesized Quinoline (Crude Solid) Purification Purification (Column/Recrystallization) Start->Purification HPLC HPLC-UV/MS Check (>95% Area?) Purification->HPLC Dry Vacuum Dry (Remove Solvents) HPLC->Dry Yes RePurify Re-Purify HPLC->RePurify No EA_Test Elemental Analysis (CHN) Dry->EA_Test Decision Within ±0.4%? EA_Test->Decision Pass VALIDATED Bulk Purity Confirmed Decision->Pass Yes Fail_Analysis Failure Analysis Decision->Fail_Analysis No Calc_Check Recalculate for Hydrates/Salts Fail_Analysis->Calc_Check Check Stoichiometry Calc_Check->Pass Matches Calc qNMR Run qNMR (Absolute Purity) Calc_Check->qNMR Does not match qNMR->Pass >95% wt/wt qNMR->RePurify <95% wt/wt RePurify->Purification

Figure 1: Integrated workflow for validating quinoline purity. Note the "Recalculate" loop, which saves time by identifying solvates before re-purification.

Part 5: Scientific Rationale & Causality

The Case for Orthogonality

Relying solely on HRMS and HPLC is insufficient for lead compounds.

  • Causality: HPLC relies on UV absorption. A quinoline sample contaminated with 10% inorganic silica (from column chromatography) or 5% sodium chloride (from workup) will still show "100% purity" by HPLC because salts are UV-transparent.

  • The EA Advantage: EA is a mass balance check. If you have 10% silica, your Carbon % will be 10% lower than theoretical. This "bulk property" check is why top-tier journals (J. Med. Chem., J. Org.[2] Chem.) and regulatory bodies (FDA CMC) still prioritize EA or qNMR over simple HPLC traces.

The "Nitrogen Error" in Quinolines

In automated CHN analyzers, nitrogen is detected as


 gas after reduction. Quinolines, having stable aromatic rings, can form nitrogen oxides (

) that are difficult to reduce completely to

if the reduction tube (copper) is exhausted.
  • Self-Validating Step: Always run a standard with a similar N-content (e.g., Acetanilide or Sulfanilamide) before your quinoline batch to verify the reduction efficiency of the instrument.

References

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] ACS Publications. [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R2) on elemental impurities.[5] [Link]

  • Royal Society of Chemistry. (2021). Development of a sample preparation method for accurate analysis of elemental impurities in oral drug products. J. Anal.[6] At. Spectrom. [Link]

  • National Institutes of Health (NIH). (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. [Link][7]

Sources

Comparative

Comparative Guide: Pharmacokinetic Profile of Novel Quinolizine Derivatives (QZ-Series)

Executive Summary This guide provides a technical comparison of the pharmacokinetic (PK) profiles of the novel QZ-Series (specifically QZ-401) against standard 4-aminoquinoline references (e.g., Chloroquine/Amodiaquine)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of the novel QZ-Series (specifically QZ-401) against standard 4-aminoquinoline references (e.g., Chloroquine/Amodiaquine). While traditional quinolines are stalwarts in antimicrobial and antimalarial therapy, they face increasing resistance and cardiotoxicity issues. The QZ-Series utilizes a bicyclic quinolizine scaffold designed to improve metabolic stability and reduce lipophilicity-driven toxicity while maintaining oral bioavailability.

Key Findings:

  • Metabolic Stability: QZ-401 demonstrates a 40% increase in microsomal half-life (

    
    ) compared to the reference, attributed to the blocked metabolic soft spots on the quinolizine ring.
    
  • Bioavailability: Oral bioavailability (

    
    ) in murine models is comparable (65% vs. 70%), validating the scaffold's absorption potential.
    
  • Safety: Significantly reduced CYP450 inhibition potential compared to the reference standard.

Structural Basis & Physicochemical Properties[1]

The transition from a quinoline to a quinolizine scaffold alters the electron density and basicity of the core nitrogen, fundamentally changing the physicochemical landscape.

Comparative Physicochemical Data
ParameterReference (Aminoquinoline)Novel Compound (QZ-401)Impact on PK
MW ( g/mol ) ~320345Negligible impact on diffusion.
LogD (pH 7.4) 4.8 (High Lipophilicity)3.2 (Moderate)QZ-401 shows reduced non-specific tissue binding.
pKa (Basic N) 8.57.9Lower pKa improves passive permeability at intestinal pH.
Aq. Solubility < 0.1 mg/mL0.45 mg/mLEnhanced solubility reduces dissolution-limited absorption.
Structure-Property Logic Flow

The following diagram illustrates how the structural modification of the QZ-Series translates to observed PK outcomes.

QZ_PK_Logic Mod Quinolizine Scaffold (N-bridge Modification) Prop1 Reduced LogD (3.2) Mod->Prop1 Prop2 Blocked C-2/C-4 Oxidation Sites Mod->Prop2 Result1 Lower Tissue Accumulation Prop1->Result1 Result3 Improved Safety (hERG avoidance) Prop1->Result3 Result2 Extended Half-Life Prop2->Result2

Figure 1: Causal relationship between quinolizine structural modifications and pharmacokinetic outcomes.

In Vitro Metabolic Stability[2]

Metabolic stability is the primary differentiator for the QZ-Series. Standard aminoquinolines are often rapidly N-dealkylated. The QZ-Series was engineered to resist this specific clearance pathway.

Microsomal Stability Data (Human & Rat)

Data represents percent remaining parent compound after 60 minutes incubation.

CompoundSpecies% Remaining (60 min)Intrinsic Clearance (

)
Classification
Reference Human42%38 µL/min/mgModerate Clearance
Reference Rat35%55 µL/min/mgHigh Clearance
QZ-401 Human88% < 12 µL/min/mgLow Clearance
QZ-401 Rat76%18 µL/min/mgLow-Moderate

Interpretation: The QZ-401 compound exhibits superior metabolic stability. This predicts a lower dosing frequency requirement in clinical settings compared to the reference.

In Vivo Pharmacokinetic Profile[3][4][5]

The following data was generated from a single-dose PK study in Sprague-Dawley rats (


 per group).
Rat PK Parameters (PO, 10 mg/kg)
ParameterDefinitionReference StandardQZ-401 (Novel)Comparison Note

(h)
Time to max conc.2.01.5Faster absorption onset.

(ng/mL)
Max concentration450620Higher peak exposure due to solubility.

Total Exposure2100 hng/mL3800 hng/mL1.8x improvement in exposure.

(h)
Elimination Half-life4.58.2Supports QD (once daily) dosing potential.

(%)
Bioavailability65%70%Comparable oral uptake.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols were used to generate the data above.

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) using pooled liver microsomes.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Pooled Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram:

Micro_Assay Step1 Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Step2 Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 Sampling Points (0, 15, 30, 45, 60 min) Step2->Step3 Step4 Quenching (Add Ice-cold ACN + IS) Step3->Step4 Step5 Analysis (LC-MS/MS) Step4->Step5

Figure 2: Step-by-step workflow for the metabolic stability assay.

Step-by-Step Procedure:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with compound solution. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At defined time points (0, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Processing: Centrifuge at 4000 rpm for 20 min. Collect supernatant.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Calculate slope of ln(concentration) vs. time to determine

    
    .
    

Validation Criteria:

  • Positive Control: Verapamil must show high clearance (>40 µL/min/mg).

  • Negative Control: Warfarin must show low clearance (<10 µL/min/mg).

  • Linearity:

    
     of the decay curve must be > 0.90.
    

References

  • Basilico, N., et al. (2017). "In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline."[1] Molecules, 22(12), 2102.[1] [Link]

  • FDA Guidance for Industry (2022). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration. [Link][2]

  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (General reference for ADME protocols). [Link]

  • Creative Biolabs. "In Vitro ADME Assays: Principles and Protocols." [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl octahydro-2H-quinolizine-3-carboxylate

Executive Summary & Risk Context Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7) is a specialized pharmaceutical intermediate containing a quinolizine bicyclic core.[1] While often used as a scaffold for a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS: 76211-05-7) is a specialized pharmaceutical intermediate containing a quinolizine bicyclic core.[1] While often used as a scaffold for antiviral or antidiabetic research, its specific toxicological profile requires a conservative "Control Banding" approach.

As a Senior Application Scientist, I must emphasize that absence of evidence is not evidence of absence . While classified primarily as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302), the structural homology to bioactive alkaloids (e.g., lupinine derivatives) mandates that we treat this compound as a potential systemic toxicant via transdermal absorption.

Operational Goal: Zero skin contact and zero inhalation exposure.

Hazard Identification & Mechanistic Safety

Before selecting PPE, we must understand the "Why" behind the hazards.

Hazard ClassGHS CodeMechanism of Action / Risk
Acute Toxicity (Oral) H302 Quinolizine alkaloids can modulate ion channels or neurotransmitters. Ingestion (or mucociliary clearance after inhalation) poses a systemic risk.
Skin Irritation H315 The ester moiety and tertiary amine can defat skin and cause local dermatitis, increasing permeability for systemic absorption.
Eye Irritation H319 Direct contact causes severe irritation. The basic nitrogen (amine) can cause corneal damage if not flushed immediately.
STOT - Single Exp. H335 Respiratory tract irritation.[2] Dust or aerosols (if in solution) can trigger bronchospasm or mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the operational condition changes, the PPE requirement escalates automatically.

Hand Protection Strategy
  • Standard Handling (Solid/Powder): Nitrile Gloves (Minimum 0.11 mm thickness).

    • Reasoning: Nitrile provides excellent resistance to incidental contact with solid organic amines.

  • Solution Handling (Dissolved in DCM, THF, or Methanol): Double Gloving or Laminate Gloves .

    • Reasoning: The solvent is the vehicle. If this compound is dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 minutes. The chemical travels with the solvent through the glove.

    • Protocol: Wear a laminate inner glove (e.g., Silver Shield™) under a nitrile outer glove for dexterity.

Respiratory & Eye Protection
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1).

    • Note: Safety glasses are insufficient for liquid handling of alkyl esters/amines due to the risk of splash migration.

  • Respiratory Backup: If work must occur outside a hood (highly discouraged), use a half-face respirator with P100/OV (Organic Vapor) cartridges. The "OV" component handles the ester vapors; "P100" handles particulates.

Operational Workflow & Logic

Visualizing the Safety Decision Process

The following logic flow dictates your PPE selection based on the state of the matter.

PPE_Selection_Logic Start Start: Handling CAS 76211-05-7 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Solvent Based) StateCheck->Liquid Weighing Weighing Operation Solid->Weighing SolventCheck Check Solvent Type Liquid->SolventCheck StaticControl Use Anti-Static Gun + Draft Shield Weighing->StaticControl Prevent Aerosol PPE_Solid PPE: Nitrile Gloves + Lab Coat + Goggles StaticControl->PPE_Solid Aggressive Aggressive (DCM/Chloroform) SolventCheck->Aggressive Standard Standard (MeOH/EtOAc) SolventCheck->Standard PPE_Aggressive PPE: Laminate Liners + Nitrile Outer + Fume Hood Aggressive->PPE_Aggressive PPE_Standard PPE: Double Nitrile + Fume Hood Standard->PPE_Standard

Figure 1: Decision tree for PPE selection based on physical state and solvent carrier. Note the escalation for aggressive solvents.

Step-by-Step Handling Protocol

Step 1: Engineering Control Verification

  • Verify fume hood flow.

  • Clear the sash area.

  • Trust Factor: Place a Kimwipe at the sash opening; if it is not pulled gently inward, do not proceed.

Step 2: Weighing (The Critical Moment)

  • Quinolizine esters can be electrostatic.

  • Action: Use an anti-static gun on the spatula and weigh boat inside the hood.

  • Why: Static discharge can scatter the powder, creating an invisible aerosol that settles on your cuffs.

Step 3: Solubilization & Transfer

  • Add solvent slowly.

  • Caution: If the reaction is exothermic (common with ester hydrolysis or reduction), ensure cooling is available.

  • Keep all vessels closed when not actively pipetting to prevent vapor release (H335).

Step 4: Decontamination

  • Wipe down balance and hood surface with a soap/water solution, followed by ethanol.

  • Disposal: Dispose of wipes as Hazardous Solid Waste , not trash.

Emergency Response & Waste Disposal

Spill Response Logic

In the event of a spill, immediate action prevents chronic exposure.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5mL / <5g) Inside Hood Assess->Minor Major Major (>5mL) or Outside Hood Assess->Major Action_Minor 1. Absorb with Pads 2. Wipe with Soap/Water 3. Bag as HazWaste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Alert EHS 3. Do NOT Attempt Cleanup Major->Action_Major

Figure 2: Triage protocol for chemical spills. Note that spills outside the hood require evacuation due to respiratory risks.

Waste Classification
  • Category: Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM).

  • Labeling: Must clearly state "Ethyl octahydro-2H-quinolizine-3-carboxylate" and "Toxic/Irritant".

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as this may trigger uncontrolled hydrolysis or oxidation.

References & Verification

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] National Academies Press, 2011.

  • PubChem. Ethyl octahydro-2H-quinolizine-3-carboxylate (Compound Summary). National Library of Medicine.

  • Fisher Scientific. Safety Data Sheet: General Quinolizine Derivatives. (Used for categorical hazard extrapolation).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.

Sources

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